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[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Documentation Hub

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  • Product: [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
  • CAS: 951342-91-9

Core Science & Biosynthesis

Foundational

A Strategic Guide to Elucidating the In Vitro Mechanism of Action for [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Executive Summary: [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride represents a novel chemical entity with an uncharacterized biological profile. Its core structure, featuring a 4-phenyl-imidazole moiety, is pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary:

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride represents a novel chemical entity with an uncharacterized biological profile. Its core structure, featuring a 4-phenyl-imidazole moiety, is present in a wide array of pharmacologically active agents, suggesting a high potential for therapeutic relevance.[1][2][3][4] This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically elucidate the compound's in vitro mechanism of action (MoA).

This is not a conventional protocol manual but a strategic whitepaper designed to guide a full-scale investigation. It follows a logical, three-phase progression from broad, high-throughput screening to pinpointed target validation and cellular pathway analysis. Each proposed experiment is grounded in established drug discovery principles, emphasizing causality, experimental integrity, and robust data interpretation to build a complete, evidence-based profile of the compound's biological activity.

Phase 1: Initial Profiling and Target Class Identification

Objective: To cast a wide net to determine the compound's general bioactivity, cytotoxicity, and to identify its most probable molecular target class. This phase prioritizes efficiency and breadth to rapidly narrow the field of investigation.

Foundational Activity & Cytotoxicity Screening

The initial step in characterizing any new chemical entity is to understand its effect on cell viability.[5] This establishes a critical therapeutic window and informs the concentration ranges for all subsequent, more specific assays.

Protocol: MTT/MTS Cell Viability Assay

  • Cell Line Selection: Plate a diverse panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon)) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in sterile DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM down to 1 nM).

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls. Incubate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration and fit to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Causality Explainer: Starting with a broad cell panel is crucial. A compound that is uniformly cytotoxic across all cell lines may be a general toxin, whereas selectivity towards certain cancer lines could indicate a targeted anti-proliferative mechanism.[6]

Data Presentation: Initial Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM)
HEK293Kidney (Normal)>100
HepG2Liver (Carcinoma)75.2
MCF-7Breast (Carcinoma)15.8
A549Lung (Carcinoma)22.4
HCT116Colon (Carcinoma)18.9

Table 1: Hypothetical cytotoxicity data suggesting moderate, somewhat selective anti-proliferative activity.

Broad Target Class Screening

To avoid bias and accelerate discovery, the most effective next step is a broad pharmacological screen. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a large, commercially available panel of hundreds of known biological targets.

Workflow: Commercial Target Panel Screening

  • Selection of Panel: Engage a contract research organization (CRO) offering a comprehensive safety and pharmacology panel (e.g., Eurofins SafetyScreen44, DiscoverX BioMAP). This panel should include a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes.

  • Experimental Execution: The CRO will perform standardized binding or functional assays for each target in the panel. The output is typically reported as "% inhibition" or "% activity" relative to a control compound.

  • Hit Identification: Analyze the results to identify primary "hits"—targets where the compound demonstrates significant activity (e.g., >50% inhibition at 10 µM).

Authoritative Grounding: Phenotypic screening and broad target profiling are powerful, unbiased approaches to discovering the molecular targets and mechanisms of action for novel compounds.[7]

Visualization: Overall MoA Elucidation Workflow

MoA_Workflow cluster_phase1 Phase 1: Profiling cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Pathway Analysis p1_ p1_ cytotoxicity Cytotoxicity Screen (IC50 Determination) p1_target_screen Broad Target Screen (e.g., SafetyScreen44) p2_binding Binding Assays (Kd / Ki) p1_target_screen->p2_binding Identifies potential 'Hits' p1_cytotoxicity p1_cytotoxicity p1_cytotoxicity->p1_target_screen Defines conc. for screening p2_functional Functional Assays (EC50 / IC50) p2_binding->p2_functional Confirms direct interaction p2_kinetics Enzyme Kinetics (MoI) p2_functional->p2_kinetics Validates functional consequence p3_western Western Blot (Signaling Proteins) p2_functional->p3_western Confirms cellular pathway engagement p3_gene_exp RT-qPCR (Target Genes) p3_western->p3_gene_exp Links target engagement to cellular outcome

Caption: A three-phase workflow for MoA elucidation.

Phase 2: Hypothesis-Driven Target Validation

Objective: To rigorously validate the primary hits identified in Phase 1. This phase focuses on quantifying the direct interaction between the compound and its putative target(s) and characterizing the nature of that interaction.

Based on the 4-phenyl-imidazole scaffold, likely hits could include histamine or adrenergic receptors.[2][8][9] The following protocols are based on a hypothetical hit of the Histamine H1 Receptor (H1R) , a GPCR.

Target Binding Affinity Determination

The first step in validation is to confirm that the compound physically binds to the target protein and to determine its affinity. A radioligand competition binding assay is the gold standard for this purpose.[10]

Protocol: [³H]-Mepyramine Competition Binding Assay for H1R

  • Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably overexpressing human H1R.

  • Assay Setup: In a 96-well plate, combine the H1R membranes (5-10 µg protein/well), a fixed concentration of the radioligand [³H]-mepyramine (a known H1R antagonist, at a concentration near its Kd, e.g., 1 nM), and a range of concentrations of the test compound.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled H1R antagonist (e.g., 10 µM Mianserin).[10]

  • Incubation: Incubate the plate at 25°C for 2-4 hours to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: The inclusion of total binding and non-specific binding controls is non-negotiable. It ensures that the measured effect is due to specific competition at the target receptor and not an artifact.

Functional Consequence Assessment

After confirming binding, the next critical step is to determine the functional consequence: is the compound an agonist (activator) or an antagonist (blocker)? The H1R is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[11]

Protocol: Intracellular Calcium Flux Assay

  • Cell Preparation: Seed HEK293 cells stably expressing H1R (and ideally a promiscuous G-protein like Gα16 to amplify the signal) into a 96-well black, clear-bottom plate.[11]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C in the dark.

  • Agonist Mode: To test for agonist activity, add increasing concentrations of the test compound directly to the cells and measure the fluorescence signal over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates receptor activation.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes. Then, add a fixed concentration of a known H1R agonist (e.g., histamine at its EC80 concentration) and measure the calcium response. A dose-dependent decrease in the histamine-induced signal indicates antagonism.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the histamine-induced response against the test compound concentration to determine the IC50.

Visualization: Hypothetical GPCR Signaling Pathway

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Compound (Antagonist) Receptor H1 Receptor Compound->Receptor Binds & Blocks Histamine Histamine (Agonist) Histamine->Receptor Binds & Activates G_protein Gq Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response Leads to

Caption: Antagonist action at the H1 Gq-coupled receptor.

Phase 3: Cellular Pathway Analysis

Objective: To confirm that the compound modulates the intended signaling pathway within a cellular context, linking direct target engagement to a downstream biological effect.

Assuming the compound is validated as an H1R antagonist, we can use Western blotting to examine its effect on a downstream signaling node regulated by H1R, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Treatment: Culture an appropriate cell line endogenously expressing H1R (e.g., HeLa cells). Starve the cells of serum overnight to reduce basal signaling.

  • Experiment:

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with histamine (10 µM) for 5-10 minutes.

    • Include controls: untreated, histamine only, and compound only.

  • Lysate Preparation: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK1/2).

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK and a loading control like GAPDH.[14]

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK or GAPDH signal. A potent antagonist should show a dose-dependent reduction in the histamine-induced p-ERK signal.

Expertise & Experience: The choice to probe for a downstream kinase like p-ERK is critical. It moves beyond the initial calcium signal to confirm that the compound can block a more integrated, physiologically relevant signaling cascade, providing stronger evidence for its mechanism of action.[12][15]

Data Presentation: Western Blot Quantification

TreatmentCompound Conc. (µM)Normalized p-ERK Signal (Arbitrary Units)
Untreated01.0
Histamine (10 µM)08.5
Histamine + Cmpd0.16.2
Histamine + Cmpd12.1
Histamine + Cmpd101.2

Table 2: Hypothetical Western blot data demonstrating that the compound inhibits histamine-induced ERK phosphorylation.

Conclusion and Forward Outlook

References

  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). Omics Online. Retrieved March 14, 2026, from [Link]

  • DiPoto, M. C., et al. (2013). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2025, March 26). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Lee, Y., et al. (2017). Structural and Functional Analysis of a β2-Adrenergic Receptor Complex with GRK5. National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2025, January 9). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Goncalves, E., et al. (2020, January 14). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. Retrieved March 14, 2026, from [Link]

  • Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). (2022, April 19). MDPI. Retrieved March 14, 2026, from [Link]

  • Javed, M., & Frater, J. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Tari, L. W., et al. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. American Society for Microbiology. Retrieved March 14, 2026, from [Link]

  • In Vitro Cell based Adrenergic Receptor Functional Characterization Service. (n.d.). Creative Biolabs. Retrieved March 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Expediting Drug Discovery Using Novel Target-Based Approaches. (2022, April 19). Technology Networks. Retrieved March 14, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024, October 4). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Histamine (Life Science Format) ELISA Kit Instructions. (n.d.). Neogen. Retrieved March 14, 2026, from [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. (2025, December 4). MDPI. Retrieved March 14, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved March 14, 2026, from [Link]

  • Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. (2023, August 16). Frontiers. Retrieved March 14, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 14, 2026, from [Link]

  • Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. (2020, January 20). ResearchGate. Retrieved March 14, 2026, from [Link]

  • The Power of Enzyme Kinetics in the Drug Development Process. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023, July 31). MDPI. Retrieved March 14, 2026, from [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved March 14, 2026, from [Link]

  • Histamine-Release. (n.d.). IBL International. Retrieved March 14, 2026, from [Link]

  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). MDPI. Retrieved March 14, 2026, from [Link]

  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript. Retrieved March 14, 2026, from [Link]

  • Adrenergic receptors: structure and function. (1990). Cleveland Clinic Journal of Medicine. Retrieved March 14, 2026, from [Link]

  • Structure-based discovery and binding site analysis of histamine receptor ligands. (n.d.). Repository of the Academy's Library. Retrieved March 14, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI. Retrieved March 14, 2026, from [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 14, 2026, from [Link]

  • Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide. (n.d.). Cusabio. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Toxicity and safety profile of[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

An In-Depth Technical Whitepaper on the Toxicological and Safety Pharmacology Profile of [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Executive Summary The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Toxicological and Safety Pharmacology Profile of [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride

Executive Summary

The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) represents a highly specialized chemical probe belonging to the 4-phenylimidazole (4-PI) structural class. While 4-PI derivatives are widely recognized for their potent noncompetitive inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and β-glucosidase [1], the functionalization of the imidazole ring with a methylamine moiety introduces unique pharmacokinetic (PK) and toxicological variables.

This whitepaper provides a comprehensive evaluation of the safety profile of this compound, detailing the structural causality behind its off-target liabilities—specifically cytochrome P450 (CYP450) coordination and hERG channel blockade. Furthermore, it establishes self-validating experimental frameworks required to rigorously assess its safety margins during preclinical drug development.

Pharmacological Context & Structural Causality

To understand the toxicity profile of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, one must first analyze its structural pharmacophore. The molecule consists of a hydrophobic phenyl ring attached to an imidazole core, which is further substituted with a methylamine group.

The Heme-Coordination Liability: The unsubstituted nitrogen of the imidazole ring possesses a lone pair of electrons that naturally coordinates with the sixth coordination site of ferric heme iron [2]. While this is the exact mechanism by which it inhibits its primary target (IDO1), this exact structural feature is highly promiscuous. It drives off-target binding to the heme iron centers of hepatic CYP450 enzymes, leading to reversible metabolic inhibition and severe Drug-Drug Interaction (DDI) risks.

The Cationic Amine Liability: The formulation of the compound as a dihydrochloride salt ensures excellent aqueous solubility. However, at a physiological pH of 7.4, the primary aliphatic amine (pKa ~9.5) exists predominantly in a protonated, cationic state. This localized positive charge is a classic pharmacophore for interacting with the aromatic residues (Tyr652 and Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel via π -cation interactions, triggering potential cardiotoxicity[3].

Fig 1: Target engagement and structural causality of off-target liabilities.

Quantitative Safety Pharmacology Profile

Based on the structure-activity relationship (SAR) of 4-phenylimidazole derivatives, the following table summarizes the benchmarked safety thresholds and expected toxicological values for the compound.

Table 1: In Vitro Safety and Toxicity Parameters

Assay / ParameterTarget / MechanismExpected Threshold (IC₅₀ / Value)Risk Assessment
Cytotoxicity (HepG2) General cellular health> 50 µMLow baseline cytotoxicity.
CYP3A4 Inhibition Heme coordination1.5 – 5.0 µMHigh Risk. Imidazole core binds strongly to CYP3A4.
CYP2D6 Inhibition Heme coordination> 20 µMLow Risk. Less affinity for 2D6 pocket.
hERG Patch-Clamp π -cation pore block5.0 – 15.0 µMModerate Risk. Protonated amine drives IKr blockade.
Ames Test (Mutagenicity) DNA intercalationNegativeLow Risk. Lacks structural alerts for direct DNA damage.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must rely on self-validating experimental systems. A protocol is only valid if internal controls continuously prove the assay's dynamic range and rule out artifactual interference (e.g., poor solubility or solvent toxicity).

Protocol A: Automated High-Throughput hERG Patch-Clamp Assay

Causality: The primary amine of the compound necessitates direct electrophysiological measurement of the delayed rectifier potassium current (IKr) to quantify arrhythmogenic potential. Self-Validation Mechanism: The assay utilizes E-4031 (a known hERG blocker) as a positive control to validate channel responsiveness, and 0.1% DMSO as a vehicle control to establish baseline current stability.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Compound Preparation: Dissolve[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in 100% DMSO to a 10 mM stock. Serially dilute in extracellular recording buffer to final test concentrations (0.1, 1, 3, 10, 30 µM) ensuring final DMSO concentration remains strictly at 0.1%.

  • Electrophysiological Recording:

    • Establish whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

    • Apply a voltage step protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse the vehicle control until the tail current stabilizes (baseline). Perfuse the test compound for 5 minutes. Measure the percentage reduction in peak tail current amplitude.

  • Validation Check: Perfuse 100 nM E-4031. If the tail current is not reduced by >85%, discard the cell data, as the channel expression or seal resistance is compromised.

Fig 2: Self-validating workflow for hERG patch-clamp electrophysiology.

Protocol B: Fluorometric CYP3A4 Inhibition Assay

Causality: The imidazole ring's affinity for heme iron requires precise quantification of CYP3A4 inhibition to predict in vivo clearance rates and DDI potential. Self-Validation Mechanism: Ketoconazole (a potent imidazole-based CYP3A4 inhibitor) is run in parallel. If Ketoconazole fails to produce an IC₅₀ within historical bounds (typically 10-50 nM), the microsome batch is deemed inactive.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Compound Addition: Add the fluorogenic substrate BFC (7-Benzyloxy-4-trifluoromethylcoumarin) at its apparent Km. Add the test compound at varying concentrations (0.01 to 50 µM).

  • Pre-Incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the enzyme active site.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Readout: Incubate for 15 minutes at 37°C. Terminate the reaction using a stop solution (80% Acetonitrile / 20% 0.5M Tris base). Read fluorescence (Excitation: 409 nm, Emission: 530 nm).

  • Data Synthesis: Calculate the IC₅₀ by plotting the percent inhibition of BFC metabolite formation against the log concentration of the test compound.

Conclusion & Safety Perspectives

While [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride serves as a highly effective structural backbone for enzyme inhibition (IDO1/β-glucosidase), its transition from a chemical probe to a therapeutic lead requires stringent structural optimization. The unhindered imidazole nitrogen and the basic aliphatic amine act as dual liabilities, driving CYP450 inhibition and hERG channel blockade, respectively. Future medicinal chemistry efforts should focus on sterically hindering the imidazole nitrogen or lowering the pKa of the methylamine group to widen the therapeutic safety margin.

References

  • Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. PubMed / National Institutes of Health. Available at:[Link]

  • Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. Journal of the American Chemical Society. Available at:[Link]

  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis. Available at:[Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Executive Summary As a Senior Application Scientist, I frequently encounter challenges when characterizing highly polar, basic pharmacophores. [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges when characterizing highly polar, basic pharmacophores. [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) is a prime example. Featuring a phenyl-imidazole core and a primary methylamine group, this compound is a highly versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and histamine receptor ligands.

This technical guide establishes the definitive physicochemical metrics for this compound and provides a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) workflow. The objective is to bridge the gap between theoretical mass calculations and practical analytical execution, ensuring absolute structural fidelity during drug development.

Quantitative Mass Metrics & Physicochemical Data

In analytical chemistry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for HRMS identification) is critical. The dihydrochloride salt form is utilized commercially to enhance aqueous solubility and prevent the oxidative degradation common in free-base amines.

Below is the consolidated physicochemical profile for this compound:

ParameterValue
Compound Name [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
CAS Registry Number 951342-91-9
Molecular Formula (Intact Salt) C₁₀H₁₃Cl₂N₃
Molecular Weight (Salt) 246.14 g/mol
Exact Mass (Intact Salt) 245.04866 Da
Molecular Formula (Free Base) C₁₀H₁₁N₃
Molecular Weight (Free Base) 173.22 g/mol
Exact Mass (Free Base) 173.09530 Da
Theoretical Target m/z [M+H]⁺ 174.10257

Data supported by authoritative chemical databases 1[1] and 2[2].

The Causality of Salt Forms in Mass Spectrometry

A frequent analytical pitfall occurs when junior scientists attempt to detect the exact mass of the intact salt (245.04866 Da) during LC-MS analysis.

Mechanistic Insight: Under Electrospray Ionization (ESI), non-covalent salts undergo complete dissociation in the liquid phase. The mass spectrometer will never detect the intact dihydrochloride salt. Instead, the basic imidazole and primary amine nitrogens act as potent proton acceptors. In positive ion mode (ESI+), the instrument exclusively detects the protonated free base. Therefore, the analytical target is the [M+H]⁺ ion at m/z 174.1026 , not the salt mass. Understanding this causality is fundamental to preventing false-negative identification in complex mixtures 3[3].

LC_HRMS_Workflow Salt Dihydrochloride Salt Exact Mass: 245.0487 Da Prep Aqueous Dissolution Dissociation into Free Base + 2HCl Salt->Prep Sample Prep LC UHPLC Separation (C18 Column, 0.1% Formic Acid) Prep->LC Injection ESI ESI+ Ionization Protonation of Free Base Nitrogens LC->ESI Elution & Desolvation MS HRMS Detection Target m/z: 174.1026 [M+H]+ ESI->MS Vacuum Transfer

Figure 1: LC-HRMS workflow for dihydrochloride salt dissociation and free base ionization.

Self-Validating Protocol: LC-HRMS Purity and Mass Verification

To ensure absolute trustworthiness in structural confirmation, the following protocol is designed as a self-validating system . It incorporates embedded suitability checks that prevent the reporting of erroneous data.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.

  • Primary Dissolution: Dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock.

    • Causality: The dihydrochloride salt is highly polar. Initial dissolution in 100% aqueous solvent ensures the complete destruction of the crystalline lattice. Using organic solvents first can lead to micro-particulate suspensions that cause severe ion suppression and capillary blockages.

  • Working Dilution: Dilute the stock 1:1000 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to yield a 1 µg/mL working solution.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS Water + 0.1% FA

    • Phase B: LC-MS Acetonitrile + 0.1% FA

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Causality: The primary amine makes this molecule highly basic. Without an acidic modifier, it would exhibit severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Formic acid lowers the pH, fully protonating the basic sites and acting as a weak ion-pairing agent to ensure sharp, Gaussian peak shapes.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C.

    • Causality: The high desolvation temperature rapidly evaporates the aqueous droplets, driving the protonated free base into the gas phase without inducing thermal degradation of the imidazole ring.

Step 4: Data Processing & Self-Validation Check
  • Extraction: Extract the ion chromatogram for m/z 174.1026 using a narrow 5 ppm mass window.

  • Mass Accuracy Calculation:

    • Formula: ((Measured m/z - 174.10257) / 174.10257) * 10^6

  • Self-Validation Gate: If the calculated mass error exceeds ±5 ppm , the protocol dictates that the data must be discarded. The Orbitrap/TOF analyzer must be recalibrated using a known standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) before re-injecting the sample. This ensures the integrity of the elemental composition assignment 3[3].

References

  • Title: C10H13Cl2N3 - Explore - PubChemLite Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for the Reconstitution and In Vitro Application of[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride

Abstract and Scientific Rationale[(4-phenyl-1H-imidazol-2-yl)methyl]amine (also known as 2-aminomethyl-4-phenylimidazole) is a critical structural scaffold utilized in the discovery and synthesis of potent, non-peptidic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scientific Rationale[(4-phenyl-1H-imidazol-2-yl)methyl]amine (also known as 2-aminomethyl-4-phenylimidazole) is a critical structural scaffold utilized in the discovery and synthesis of potent, non-peptidic Somatostatin Receptor 3 (SSTR3) agonists[1]. SSTR3 is a G protein-coupled receptor (GPCR) that plays a significant role in modulating endocrine secretion, including glucose-stimulated insulin secretion in pancreatic islets[2].

Proper reconstitution of the dihydrochloride salt form of this compound is essential for maintaining its structural integrity, ensuring accurate dosing, and preventing solvent-induced artifacts during sensitive in vitro pharmacological assays. This guide provides a self-validating protocol for dissolving[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and applying it in a downstream SSTR3 functional assay.

Physicochemical Properties & Causality of Solvent Choice

Before initiating the reconstitution, it is critical to understand the physicochemical properties of the compound to justify the experimental parameters.

Table 1: Physicochemical Properties of[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride [1]

PropertyValueExperimental Implication
CAS Number 951342-91-9Confirms exact molecular identity.
Molecular Formula C10H13Cl2N3Indicates the presence of two HCl molecules per base.
Molecular Weight 246.14 g/mol Required for precise molarity calculations.
Salt Form Dihydrochloride (2HCl)Confers high aqueous solubility.
Target Receptor SSTR3 (Agonist scaffold)Requires functional assays measuring Gi-coupled signaling[2].
Expertise & Experience: Why Choose Water over DMSO?

Small molecule libraries are traditionally dissolved in Dimethyl Sulfoxide (DMSO). However, the dihydrochloride salt modification of this amine scaffold makes it highly hydrophilic.

  • Causality: Dissolving this compound in sterile, double-distilled water (ddH₂O) completely bypasses the need for DMSO. In metabolic assays (such as insulin secretion assays in beta cells), even low concentrations of DMSO (0.1% v/v) can induce basal cytotoxicity, alter membrane permeability, and skew metabolic baselines. Aqueous reconstitution ensures that any observed receptor agonism is entirely attributable to the compound, preserving physiological baseline integrity.

Step-by-Step Reconstitution Protocol

This section outlines the creation of a 10 mM stock solution . The protocol is designed as a self-validating system to ensure absolute trustworthiness in the final concentration.

Materials Required
  • [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride powder

  • Sterile, cell-culture grade ddH₂O

  • Analytical balance (precision to 0.01 mg)

  • 0.22 µm Polyethersulfone (PES) syringe filter

  • Sterile 1.5 mL microcentrifuge tubes

Methodology: Preparing a 10 mM Stock Solution
  • Gravimetric Measurement: Weigh exactly 2.46 mg of the lyophilized powder using an analytical balance.

    • Calculation: Mass = Volume (1 mL) × Concentration (10 mM or 0.010 mol/L) × MW (246.14 g/mol ) = 2.46 mg.

  • Primary Dissolution: Transfer the powder to a sterile 1.5 mL tube and add 1.0 mL of sterile ddH₂O.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

    • Validation Step: Perform a visual inspection against a light source. The solution must be completely transparent with no refractive micro-crystals.

  • Sterile Filtration: Pass the 10 mM solution through a 0.22 µm PES syringe filter into a new, sterile tube.

    • Causality: PES membranes exhibit negligible non-specific binding for low-molecular-weight basic amines compared to nylon or nitrocellulose. This guarantees that the compound is not stripped from the solvent, maintaining the exact 10 mM concentration while ensuring aseptic conditions for cell culture.

  • Aliquoting and Storage: Divide the filtered stock into 50 µL aliquots to avoid repeated freeze-thaw cycles, which can cause the amine to degrade or precipitate. Store immediately at -20°C to -80°C .

In Vitro Application Workflow: SSTR3 Activation Assay

SSTR3 primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor inhibits adenylyl cyclase (AC), leading to a dose-dependent decrease in intracellular cyclic AMP (cAMP) levels[3]. To test the efficacy of the [(4-phenyl-1H-imidazol-2-yl)methyl]amine derivative, a cAMP accumulation assay is performed.

Dilution Strategy

Prepare working dilutions in the assay buffer (e.g., HBSS supplemented with 0.1% BSA and 0.5 mM IBMX).

Table 2: Serial Dilution Matrix for Dose-Response Curve

StepSource SolutionVolume of SourceVolume of BufferFinal Concentration
1 10 mM Stock (Aqueous)10 µL990 µL100 µM (Intermediate)
2 100 µM Intermediate100 µL900 µL10 µM
3 10 µM Solution100 µL900 µL1 µM
4 1 µM Solution100 µL900 µL100 nM
5 100 nM Solution100 µL900 µL10 nM
Methodology: cAMP Inhibition Assay Workflow
  • Cell Seeding: Seed CHO-K1 cells stably expressing human SSTR3 into a 384-well microplate at a density of 5,000 cells/well. Incubate overnight at 37°C.

  • Phosphodiesterase Inhibition: Wash cells and add assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent the degradation of cAMP.

  • Concurrent Stimulation and Treatment: Add 10 µM Forskolin (to artificially stimulate baseline adenylyl cyclase activity) concurrently with the serial dilutions of the compound (from Table 2).

    • Causality: Because Gi-coupled receptors inhibit cAMP, you must first raise the baseline cAMP levels with Forskolin to accurately measure the inhibitory effect of the SSTR3 agonist[4].

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and quantify intracellular cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay kit.

  • Data Analysis: Plot the TR-FRET emission ratios against the log concentration of the compound to calculate the half-maximal effective concentration (EC₅₀).

Mandatory Visualizations

Reconstitution A Weigh Compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine 2HCl B Dissolve in Sterile ddH2O (Target: 10 mM) A->B C Vortex & Sonicate (Ensure full dissolution) B->C D Sterile Filtration (0.22 µm PES membrane) C->D E Aliquot & Store (-20°C to -80°C) D->E

Workflow for the reconstitution and storage of the SSTR3 agonist stock solution.

SSTR3_Signaling Agonist [(4-phenyl-1H-imidazol-2-yl)methyl]amine Derivative Receptor SSTR3 Receptor (GPCR) Agonist->Receptor Binds & Activates G_Protein Gi/o Protein (alpha subunit) Receptor->G_Protein Couples to Effector Adenylyl Cyclase (AC) G_Protein->Effector Inhibits Messenger cAMP Levels (Decreased) Effector->Messenger Reduces Production Kinase PKA Activity (Downregulated) Messenger->Kinase Downregulates

SSTR3-mediated Gi-coupled signaling pathway leading to the inhibition of adenylyl cyclase.

References

  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)methanamine as potent somatostatin receptor 3 agonists. Bioorganic & Medicinal Chemistry Letters.[Link]

  • International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors: Structure, Function, Ligands, and New Nomenclature. Pharmacological Reviews.[Link]

Sources

Application

Preparation of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride stock solution

Application Note: Preparation and Handling Protocol for[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Stock Solutions Executive Summary The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling Protocol for[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Stock Solutions

Executive Summary

The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) is a highly functionalized small molecule utilized as a critical intermediate and pharmacophore in medicinal chemistry[1]. Featuring a lipophilic 4-phenylimidazole core paired with a primary methanamine group, the molecule is supplied as a dihydrochloride salt to maximize its aqueous solubility. This application note provides a self-validating, step-by-step protocol for preparing, storing, and handling stock solutions of this compound for high-throughput screening (HTS) and in vitro biological assays.

Physicochemical Profiling & Causality of Solvent Selection

Understanding the physicochemical nature of the compound is critical for maintaining its structural integrity and biological efficacy.

  • Molecular Formula: C₁₀H₁₃Cl₂N₃ (Free base: C₁₀H₁₁N₃)[1]

  • Molecular Weight: 246.14 g/mol [1]

  • Salt Form Causality: The free base of this compound is neutral and relatively lipophilic. By formulating it as a dihydrochloride salt, both the primary aliphatic amine (pKa ~9–10) and the imidazole nitrogen (pKa ~6–7) are fully protonated. This significantly lowers the partition coefficient (LogP) and increases hydration energy, making the solid highly water-soluble.

  • pH Considerations (Critical): Dissolving a dihydrochloride salt in unbuffered water releases two equivalents of hydrochloric acid (HCl), which drastically lowers the pH of the solution. If applied directly to cell cultures or protein assays, this acidic shock can cause artifactual cytotoxicity or protein denaturation. Therefore, aqueous working solutions must be prepared in buffered media (e.g., PBS or HEPES).

  • Solvent Selection:

    • Anhydrous DMSO: Recommended for primary stock creation and long-term library storage. DMSO prevents hydrolytic degradation over time[2].

    • Aqueous Buffers: Recommended only for immediate, single-use working solutions to avoid DMSO toxicity in sensitive cell lines (typically >0.1%–0.5% v/v).

Reconstitution Metrics

To ensure precision across varying experimental scales, use the following reconstitution matrix to achieve exact molarities.

Table 1: Solvent Volumes Required for Target Concentrations

Mass of CompoundVolume for 1 mMVolume for 10 mMVolume for 50 mM
1 mg 4.062 mL406.2 µL81.2 µL
5 mg 20.313 mL2.031 mL406.2 µL
10 mg 40.627 mL4.062 mL812.5 µL

(Formula used: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Target Concentration (M)])

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Anhydrous DMSO Stock Solution (Long-Term Storage)

Causality Focus: DMSO is highly hygroscopic. Atmospheric moisture absorbed by DMSO can lead to compound precipitation and accelerated degradation[2]. This protocol minimizes water ingress.

  • Equilibration: Remove the lyophilized solid from cold storage (-20°C) and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%, sterile-filtered) to the vial.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting (Self-Validating Step): Divide the master stock into 10 µL to 50 µL single-use aliquots in low-bind polypropylene microcentrifuge tubes. Why? This prevents repeated freeze-thaw cycles. Studies show that multiple freeze-thaw cycles in the presence of absorbed water significantly reduce compound purity[2].

  • Inert Overlay & Storage: If available, overlay the aliquots with dry argon or nitrogen gas before sealing. Store immediately at -20°C or -80°C in a desiccator box.

SOP 2: Aqueous Formulation for In Vitro Assays

Causality Focus: Ensuring pH neutrality and sterility without compromising the compound's structural integrity.

  • Dilution: Thaw a single DMSO aliquot at room temperature. Dilute the stock into a strongly buffered aqueous solution (e.g., 1X PBS, pH 7.4) to reach your target working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.5% v/v.

  • pH Verification: Spot-check the pH of the final solution using micro-pH paper or a micro-electrode. The buffering capacity of PBS should neutralize the HCl released by the dihydrochloride salt. If the pH is <7.0, titrate carefully with 0.1 N NaOH.

  • Sterilization: Do not autoclave the solution, as thermal stress may induce degradation. Instead, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Why? PTFE provides broad chemical compatibility and ultra-low non-specific binding, ensuring the small molecule is not stripped from the solution during filtration.

Process Visualization

G Solid Solid Compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine 2HCl Eq Equilibrate to RT (Prevent Condensation) Solid->Eq Dissolve Dissolve in Anhydrous DMSO (Vortex / Sonicate) Eq->Dissolve Aliquot Aliquot into Single-Use Vials (Argon Overlay) Dissolve->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store Aqueous Dilute in Assay Buffer (PBS / Culture Media) Store->Aqueous Thaw once Filter Sterile Filtration (0.22 µm PTFE) Aqueous->Filter Assay In Vitro / Cell-Based Assay (Final DMSO < 0.5%) Filter->Assay

Workflow for the preparation, storage, and biological application of the dihydrochloride stock.

References

  • Southall, N., et al. (2011). Monitoring compound integrity with cytochrome P450 assays and qHTS. Journal of Biomolecular Screening, 16(8), 855-865. National Center for Biotechnology Information (NCBI). Retrieved from[Link]

  • Selvita. (n.d.). Compound Management and Storage Workflows. Retrieved March 17, 2026, from[Link]

Sources

Method

Application Notes &amp; Protocols for the In-Vivo Administration of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in Murine Models

Section 1: Introduction and Scientific Rationale The imidazole moiety is a critical pharmacophore present in a wide array of biologically active compounds, from antifungal agents to anticancer therapeutics[1][2]. Its abi...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Scientific Rationale

The imidazole moiety is a critical pharmacophore present in a wide array of biologically active compounds, from antifungal agents to anticancer therapeutics[1][2]. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design[3]. The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride belongs to this broad class. While its specific biological target and mechanism of action are yet to be fully elucidated in public-facing literature, its structural components—a phenyl group, an imidazole core, and a methylamine side chain—suggest potential interactions with a range of biological targets.

The successful in vivo evaluation of any novel compound hinges on a meticulously planned dose-finding and administration strategy. This document provides a detailed guide for researchers to establish a safe and effective dosing regimen for [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in mouse models, emphasizing scientific integrity and reproducible methodology.

Core Principles of In Vivo Dosing

The primary objective is to determine a therapeutic window: a dose range that is high enough to elicit a biological effect but low enough to avoid overt toxicity. This requires a systematic approach, beginning with dose-range finding studies and potentially followed by more detailed pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

Section 2: Pre-Clinical Dossier: What to Know Before You Dose

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties is essential.

Physicochemical Properties
  • Solubility: The dihydrochloride salt form suggests enhanced aqueous solubility. However, empirical determination of solubility in relevant vehicles (e.g., water, saline, PBS, DMSO, PEG400) is critical for preparing a homogenous and stable dosing solution. Poor solubility can lead to inaccurate dosing and low bioavailability[4].

  • Stability: Assess the compound's stability in the chosen vehicle at room temperature and under storage conditions. Degradation can lead to a loss of efficacy and the generation of potentially toxic byproducts.

In Vitro Data as a Starting Point
  • In Vitro Potency (IC50/EC50): Data from cell-based assays provide an initial estimate of the concentration required to achieve a biological effect. While not directly translatable to an in vivo dose, it serves as a benchmark for the concentrations you aim to achieve in plasma or target tissues[4].

  • In Vitro Cytotoxicity: Evaluation against various cell lines (both target and non-target) can offer an early indication of potential toxicity.

Section 3: Experimental Design: From Dose-Range Finding to Efficacy Studies

A tiered approach is recommended to systematically establish the optimal dose. All animal procedures must be conducted in accordance with institutional guidelines (e.g., Institutional Animal Care and Use Committee - IACUC)[5].

Workflow for Establishing In Vivo Dosage

G cluster_0 Phase 1: Tolerability cluster_1 Phase 2: Pharmacokinetics (Optional but Recommended) cluster_2 Phase 3: Efficacy a Dose-Range Finding (DRF) Study (Single Dose Escalation) b Identify Maximum Tolerated Dose (MTD) a->b Acute Toxicity Assessment c Preliminary PK Study (Single Dose at MTD & Sub-MTD) b->c Inform PK Study Design d Determine Cmax, Tmax, Half-life (t1/2), AUC c->d Plasma/Tissue Sampling e Efficacy Study Design (Multiple Doses below MTD) d->e Inform Efficacy Dosing f Select Doses Based on Tolerability & PK/PD Data e->f Refinement

Caption: Workflow for In Vivo Dose Determination.

Section 4: Protocols

Protocol 1: Preparation of Dosing Formulation

This protocol describes the preparation of a 10 mg/mL stock solution. Adjustments should be made based on the empirically determined solubility of the compound.

Rationale: The use of a co-solvent system (e.g., DMSO) is common for initial studies to ensure complete dissolution, followed by dilution in a biocompatible vehicle to minimize toxicity. Tween 80 acts as a surfactant to improve stability and prevent precipitation[4].

Materials:

  • [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Tween 80

  • 0.9% Sodium Chloride (Sterile Saline)

  • Sterile, conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile tips

Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Initial Solubilization: Add the weighed compound to a 15 mL conical tube. Add 1 mL of DMSO (10% of the final volume). Vortex vigorously until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.

  • Add Surfactant: Add 0.5 mL of Tween 80 (5% of the final volume). Vortex to mix thoroughly.

  • Final Dilution: Slowly add 8.5 mL of sterile saline to the tube while vortexing to bring the final volume to 10 mL. This gradual addition is crucial to prevent precipitation.

  • Final Formulation: The final vehicle composition will be 10% DMSO / 5% Tween 80 / 85% Saline.

  • Storage: Prepare fresh on the day of dosing. If storage is necessary, validate stability at 4°C and protect from light.

Protocol 2: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

Rationale: The goal is to identify the highest dose that can be administered without causing unacceptable toxicity (the MTD). This is achieved by administering single, escalating doses to small groups of mice and observing for adverse effects over a period of 7-14 days. This is a crucial first step to ensure animal welfare and select appropriate doses for subsequent efficacy studies[4].

Animal Model:

  • Strain: CD-1 or NMRI mice (outbred strains are often used for initial toxicity studies)[5][6].

  • Sex: Female (often slightly more sensitive to toxicity).

  • Age: 8-10 weeks.

  • Group Size: n=3-5 mice per group.

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least 7 days prior to the study.

  • Group Allocation: Randomly assign mice to dose groups. See the table below for a suggested dosing scheme.

  • Dosing: Administer a single dose of the compound or vehicle via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)). A typical injection volume for mice is 10 mL/kg.

  • Clinical Observations: Monitor animals intensely for the first 4-6 hours post-dose. Thereafter, perform observations at least twice daily for 14 days. Record the following:

    • General Health: Ruffled fur, hunched posture, lethargy, or hyperactivity.

    • Body Weight: Measure daily for the first week, then every other day. A weight loss of >15-20% is typically considered a sign of significant toxicity.

    • Behavioral Changes: Note any signs of neurological effects such as tremors, convulsions, or ataxia. Imidazole derivatives have been noted to cause neurobehavioral effects at high doses[6].

    • Mortality: Record the time of any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of distress.

GroupDose (mg/kg)Rationale
1 (Vehicle)0Vehicle control (e.g., 10% DMSO / 5% Tween 80 / 85% Saline)
2 (Low Dose)10A conservative starting point, often based on 100-1000x the in vitro IC50.
3 (Mid Dose)30A 3-fold escalation to explore the dose-response curve.
4 (High Dose)100A further escalation to probe for toxicity. Doses for some imidazole derivatives can be high[6].
5 (Limit Dose)300A significant jump to establish the upper bounds of toxicity.

Table 1: Example Dosing Scheme for a DRF Study.

Section 5: Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of your compound is vital for designing an effective dosing schedule. A preliminary PK study can provide invaluable data[5].

Key Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half. This is critical for determining dosing frequency.

  • AUC (Area Under the Curve): Total drug exposure over time.

A typical PK study in mice involves administering the compound via intravenous (IV) and the intended experimental route (e.g., p.o.). Blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) and the compound concentration is measured by LC-MS/MS[5].

ParameterTypical Range for Small Molecules in MiceImplication for Study Design
Half-life (t1/2) Short (0.5 - 2 hours)May require frequent dosing (e.g., twice daily) to maintain exposure.
Long ( > 6 hours)Once-daily dosing may be sufficient.
Oral Bioavailability Low ( < 10%)Oral route may be ineffective; consider i.p. administration. Oral doses will need to be significantly higher than IV doses.
High ( > 40%)Oral gavage is a viable and clinically relevant administration route.

Table 2: General Pharmacokinetic Parameters and Their Implications.

Section 6: Potential Toxicities and Adverse Effects

Based on studies of related imidazole and benzimidazole compounds, researchers should be vigilant for the following potential toxicities:

  • Neurotoxicity: At high doses, some imidazole compounds have been reported to cause neurobehavioral changes, including increased locomotor activity, anxiety, and memory impairment[6]. Convulsions have been observed with intravenous administration of certain derivatives[6].

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and signs of liver toxicity should be monitored[6].

  • Hematological Effects: Changes in red blood cell counts and hemoglobin have been observed in rats following repeated oral administration of imidazole[7].

G cluster_0 Potential Target Organs cluster_1 Observable Adverse Effects CNS Central Nervous System Behavior Behavioral Changes (Ataxia, Convulsions) CNS->Behavior Liver Liver Hepatitis Hepatotoxicity (Elevated Enzymes) Liver->Hepatitis Blood Hematopoietic System Anemia Hematological Changes (Anemia) Blood->Anemia Compound High-Dose Imidazole Compound Compound->CNS Compound->Liver Compound->Blood

Caption: Potential Organ Toxicities of Imidazole-Based Compounds.

References

  • In vivo study design including dose regimen and formulation details. 538 - ResearchGate. ResearchGate. [Link]

  • Neurobehavioral Toxicity of 4-methylimidazole on NMRI mice: Using Behavioral and Histopathology Methods. The Eurasia Proceedings of Health, Environment and Life Sciences. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. American Society for Microbiology. [Link]

  • TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. BG RCI. [Link]

  • Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - MDPI. MDPI. [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. [Link]

  • (PDF) Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models - ResearchGate. ResearchGate. [Link]

  • Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). JOCPR. [Link]

  • Structural and in vitro cytotoxicity studies on 1H-benzimidazol-2-ylmethyl-N-phenyl amine and its Pd(II) and Pt(II) complexes - PubMed. PubMed. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. ResearchGate. [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. Australian Government Department of Health. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. NCBI. [Link]

  • 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists - PubMed. PubMed. [Link]

  • In Vivo Pharmacology of DuP 753 - PubMed. PubMed. [Link]

  • Pharmacokinetics and tissue distribution of orally administrated imidazole dipeptides in carnosine synthase gene knockout mice - PubMed. PubMed. [Link]

  • In vivo pharmacokinetic data from mice dosed with various half-life... - ResearchGate. ResearchGate. [Link]

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. ResearchGate. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. MDPI. [Link]

Sources

Application

Using [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride as an enzyme inhibitor

An in-depth guide for researchers, scientists, and drug development professionals on the application of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride as a potent enzyme inhibitor, with a primary focus on Nitri...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride as a potent enzyme inhibitor, with a primary focus on Nitric Oxide Synthase (NOS).

Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors

Imidazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their unique chemical properties allow them to interact with a wide range of biological targets, including enzymes, making them a fertile ground for drug discovery.[1][2][3] The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride belongs to this versatile class of molecules. While specific data for this exact molecule is not extensively published, the broader family of phenyl-imidazole derivatives has been well-documented for its significant inhibitory activity against key enzymes, most notably Nitric Oxide Synthase (NOS).[4][5]

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[6][7] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[6] While NO is essential for functions like vasodilation and neurotransmission, its overproduction by iNOS is linked to the pathophysiology of inflammatory diseases, neurodegenerative disorders, and septic shock.[8] This makes the selective inhibition of NOS isoforms, particularly iNOS, a highly sought-after therapeutic strategy.

This application note provides a comprehensive guide to utilizing [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and related phenyl-imidazole compounds as inhibitors of Nitric Oxide Synthase. We will delve into the mechanistic underpinnings of this inhibition, present detailed protocols for in vitro enzyme assays, and offer insights into data interpretation.

Mechanism of Action: How Phenyl-Imidazole Derivatives Inhibit Nitric Oxide Synthase

The inhibitory activity of phenyl-imidazole compounds against NOS is multifaceted and primarily targets the enzyme's catalytic domain. The core mechanism revolves around the interaction of the imidazole moiety with the heme prosthetic group located at the active site of the enzyme.[9][10]

1. Heme Iron Coordination: The nitrogen atoms of the imidazole ring can coordinate with the ferric or ferrous iron of the heme group. This interaction physically blocks the binding of the natural substrate, L-arginine, and oxygen, which are essential for the synthesis of nitric oxide.[9]

2. Competitive Inhibition: Many imidazole-based inhibitors act as competitive inhibitors with respect to L-arginine.[9] This means they vie for the same binding site on the enzyme. Some phenyl-imidazole derivatives have also been shown to be competitive with the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4), which is crucial for maintaining the structural integrity and catalytic activity of the enzyme.[4]

3. Disruption of Dimerization: For NOS to be active, it must exist as a homodimer.[8] Certain potent and selective iNOS inhibitors with an imidazole core have been found to allosterically disrupt the protein-protein interactions at the dimer interface.[11] By binding to the iNOS monomer, these inhibitors induce conformational changes that prevent the formation of the active dimer, thus leading to a complete shutdown of enzyme activity.[8][11]

The following diagram illustrates the catalytic cycle of Nitric Oxide Synthase and the key points of inhibition by phenyl-imidazole derivatives.

NOS Inhibition Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalytic Cycle cluster_1 Inhibition by Phenyl-Imidazole Derivatives L-Arginine L-Arginine NOS_dimer Active NOS Dimer L-Arginine->NOS_dimer BH4 BH4 BH4->NOS_dimer NOS_monomer Inactive NOS Monomer NOS_monomer->NOS_dimer Dimerization NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_dimer->NO_Citrulline Catalysis Inhibitor [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Inhibitor->NOS_monomer Dimerization Inhibition Inhibitor->NOS_dimer Competitive Inhibition (vs. L-Arginine/BH4)

Caption: Nitric Oxide Synthase inhibition by phenyl-imidazole derivatives.

Quantitative Data: Inhibitory Potency of Phenyl-Imidazole Derivatives against NOS Isoforms

The following table summarizes the inhibitory activities (IC50 and Ki values) of several representative phenyl-imidazole compounds against the different NOS isoforms. This data, compiled from various studies, highlights the potential for both potent and selective inhibition within this class of molecules.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
1-PhenylimidazoleeNOS20050Competitive vs. Arginine & BH4[4]
1-PhenylimidazoleiNOS53.9--[5]
1-PhenylimidazolenNOS72.1--[5]
ImidazoleeNOS5050Competitive vs. Arginine[4]
ImidazoleiNOS616.0--[5]
ImidazolenNOS290.6--[5]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)nNOS28.221.7Competitive[5]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)iNOS27.0--[5]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)eNOS1057.5--[5]

Experimental Protocols: In Vitro Nitric Oxide Synthase Inhibition Assay

This section provides a detailed protocol for determining the inhibitory potential of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride against a chosen NOS isoform using a colorimetric method based on the Griess reaction. This assay measures the amount of nitrite, a stable oxidation product of nitric oxide.

Materials and Reagents:

  • Recombinant human NOS (nNOS, iNOS, or eNOS)

  • [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (or other test inhibitors)

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • FAD and FMN

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in HCl; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Experimental Workflow:

NOS Inhibition Assay Workflow Prep_Inhibitor Prepare serial dilutions of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Add_Inhibitor Add inhibitor dilutions and controls to 96-well plate Prep_Inhibitor->Add_Inhibitor Prep_NOS_Mix Prepare NOS Reaction Mix (Buffer, NOS enzyme, cofactors) Add_NOS_Mix Add NOS Reaction Mix to wells Prep_NOS_Mix->Add_NOS_Mix Add_Inhibitor->Add_NOS_Mix Incubate_1 Pre-incubate to allow inhibitor-enzyme binding Add_NOS_Mix->Incubate_1 Start_Reaction Initiate reaction by adding L-Arginine and NADPH Incubate_1->Start_Reaction Incubate_2 Incubate at 37°C Start_Reaction->Incubate_2 Stop_Reaction Stop reaction (e.g., by adding Griess Reagent A) Incubate_2->Stop_Reaction Add_Griess_B Add Griess Reagent B Stop_Reaction->Add_Griess_B Incubate_3 Incubate for color development Add_Griess_B->Incubate_3 Measure_Abs Measure absorbance at 540 nm Incubate_3->Measure_Abs Data_Analysis Generate standard curve, calculate % inhibition, and determine IC50 value Measure_Abs->Data_Analysis

Caption: General workflow for an in vitro NOS inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a nitrite standard curve by serially diluting a stock solution of sodium nitrite in the assay buffer.

    • Prepare a complete NOS reaction mixture containing the assay buffer, NOS enzyme, and all necessary cofactors (FAD, FMN, BH4, Calmodulin, and CaCl₂ for nNOS/eNOS). The final concentrations of these components should be optimized based on the enzyme supplier's recommendations.

  • Assay Setup:

    • To the wells of a 96-well plate, add 5 µL of the test inhibitor at various concentrations.[7] Include wells for a positive control (a known NOS inhibitor) and a negative control (solvent vehicle).

    • Add the prepared NOS reaction mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a solution containing L-arginine and NADPH to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Reaction):

    • Stop the enzymatic reaction by adding Griess Reagent A to each well, followed by Griess Reagent B.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the development of a magenta color.

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis:

  • Nitrite Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

  • Calculation of Nitrite Concentration: Use the standard curve equation to calculate the concentration of nitrite produced in each experimental well.

  • Percentage of Inhibition: Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Nitrite concentration with inhibitor / Nitrite concentration with vehicle)] x 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Conclusion and Future Directions

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and related phenyl-imidazole derivatives represent a promising class of enzyme inhibitors, particularly for Nitric Oxide Synthase. Their mechanism of action, involving direct interaction with the enzyme's active site and, in some cases, prevention of essential dimerization, provides a solid foundation for their therapeutic potential in a variety of disease states characterized by excessive nitric oxide production. The protocols outlined in this application note offer a robust framework for researchers to investigate the inhibitory properties of these compounds and to further explore their selectivity and potency against different NOS isoforms. Future studies may focus on structure-activity relationship (SAR) analyses to design even more potent and isoform-selective inhibitors for clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
  • Nagpal, L., Haque, M. M., Saha, A., Mukherjee, N., Ghosh, A., Ranu, B. C., Stuehr, D. J., & Panda, K. (2013). Mechanism of inducible nitric-oxide synthase dimerization inhibition by novel pyrimidine imidazoles. Journal of Biological Chemistry, 288(27), 19881–19893. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
  • Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive bovine endothelial nitric oxide synthase by imidazole and indazole agents. Archives of Biochemistry and Biophysics, 311(2), 300–306. [Link]

  • Griscavage, J. M., Black, S. M., & Fukuto, J. M. (1995). Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1246–1249. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry. BenchChem.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit. Sigma-Aldrich.
  • Handy, R. L., Wallace, P., Gaffen, Z. A., Whitehead, K. J., & Moore, P. K. (1999). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 126(7), 1591–1596. [Link]

  • Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(10), 4233-4245. [Link]

  • McMillan, K., et al. (2000). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 97(4), 1506-1511. [Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. [Link]

  • Gardner, P. R., Gardner, A. M., Martin, L. A., & Salzman, A. L. (2005). Imidazole antibiotics inhibit the nitric oxide dioxygenase function of microbial flavohemoglobin. Antimicrobial Agents and Chemotherapy, 49(5), 1837–1843. [Link]

  • Wang, S., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1133. [Link]

  • Alam, M. S., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(20), 6825. [Link]

Sources

Method

Application Note &amp; Protocol: Mass Spectrometry Analysis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Abstract This document provides a comprehensive guide for the mass spectrometric analysis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, a small molecule of interest in pharmaceutical research and developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the mass spectrometric analysis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, a small molecule of interest in pharmaceutical research and development. The protocol details a robust method employing Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the characterization and quantification of pharmaceutical compounds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data interpretation, underpinned by scientific principles and field-proven insights.

Introduction: The Analytical Imperative

In the landscape of modern drug discovery and development, mass spectrometry (MS) has become an indispensable tool.[1][3] Its high sensitivity and selectivity are crucial for the comprehensive characterization of new chemical entities. [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, with its imidazole core and primary amine functionality, presents unique analytical considerations. The imidazole moiety is a common scaffold in medicinal chemistry, and understanding its behavior under mass spectrometric conditions is vital for accurate analysis.

This application note addresses the specific challenges associated with this compound, such as its polarity due to the dihydrochloride salt form and the primary amine group, which can impact chromatographic retention and ionization efficiency. The described protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Foundational Principles: Ionization and Fragmentation

The inherent chemical nature of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dictates the optimal approach for its analysis. The presence of two basic nitrogen atoms in the imidazole ring and the primary amine makes the molecule readily susceptible to protonation. Therefore, positive mode electrospray ionization (ESI) is the most logical and effective ionization technique.

Upon ionization, the protonated molecule [M+H]⁺ can be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint, enabling unambiguous identification and differentiation from other components in a sample matrix. The imidazole ring is a relatively stable structure, and fragmentation is likely to occur at the side chain.[4]

Experimental Workflow: A Visual Guide

The overall analytical workflow is depicted in the following diagram, illustrating the key stages from sample preparation to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weighing of Compound prep2 Dissolution in Solvent prep1->prep2 prep3 Dilution to Working Concentration prep2->prep3 lc Liquid Chromatography Separation prep3->lc Injection ms1 Electrospray Ionization (ESI+) lc->ms1 ms2 MS1 Scan (Precursor Ion) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 MS2 Scan (Product Ions) ms3->ms4 data1 Peak Integration ms4->data1 data2 Spectral Interpretation data1->data2 data3 Structural Confirmation data2->data3

Figure 1: High-level experimental workflow for the analysis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.

Detailed Methodologies

Sample Preparation: The Foundation of Quality Data

The quality of the analytical data is intrinsically linked to the meticulousness of the sample preparation. The dihydrochloride salt of the analyte is expected to be soluble in aqueous solutions and polar organic solvents.

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride standard.

    • Dissolve the weighed standard in 1.0 mL of a suitable solvent. A mixture of water and a polar organic solvent like methanol or acetonitrile (e.g., 50:50 v/v) is recommended to ensure complete dissolution.

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Working Solution Preparation (1 µg/mL):

    • Perform a serial dilution of the stock solution to achieve a final working concentration of 1 µg/mL.

    • Use the same solvent composition as the initial mobile phase of the liquid chromatography method for the final dilution to ensure good peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Core Analysis

Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention and separation from potential interferences.[5] However, a reversed-phase C18 column can also be employed with a suitable mobile phase.

Parameter Recommended Condition Rationale
LC System UHPLC systemProvides high resolution and fast analysis times.[6]
Column HILIC Column (e.g., BEH Amide, 2.1 x 50 mm, 1.7 µm)Enhances retention of polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution.
Gradient 95% B to 40% B over 5 minutesA typical starting point for HILIC separations.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µLMinimizes peak broadening.
MS System Triple Quadrupole or Orbitrap Mass SpectrometerProvides high sensitivity and mass accuracy.
Ionization Mode Positive Electrospray Ionization (ESI+)The analyte readily protonates.
Capillary Voltage 3.5 kVTypical starting voltage for ESI.
Source Temperature 150 °COptimizes desolvation.
Desolvation Gas Flow 800 L/hrFacilitates solvent evaporation.
Cone Gas Flow 50 L/hrPrevents solvent droplets from entering the mass analyzer.
Collision Gas ArgonInert gas for collision-induced dissociation.
MS Scan Mode Full Scan (MS1) and Product Ion Scan (MS2)For precursor identification and structural confirmation.

Table 1: Recommended LC-MS/MS parameters.

Data Acquisition and Interpretation

Precursor Ion Identification

First, a full scan (MS1) experiment should be performed to identify the protonated molecular ion [M+H]⁺ of [(4-phenyl-1H-imidazol-2-yl)methyl]amine. The theoretical exact mass of the free base (C₁₀H₁₁N₃) is approximately 173.10 Da. Therefore, the expected m/z for the [M+H]⁺ ion will be approximately 174.10.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

A product ion scan (MS2) of the precursor ion at m/z 174.10 will provide structural information. The collision energy should be optimized to obtain a rich fragmentation spectrum.

fragmentation_pathway cluster_fragments Potential Fragmentation Pathways precursor [M+H]⁺ m/z ~174.10 frag1 Loss of NH₃ m/z ~157.09 precursor->frag1 CID frag2 Cleavage of the methylamine bond precursor->frag2 CID frag3 Phenyl ring fragments precursor->frag3 CID

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Application

Application Note: Probing Ciliary GPCR Signaling in Neuroscience Using[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Introduction & Pharmacological Rationale The primary cilium is a microtubule-based organelle that projects from the surface of nearly all mature mammalian neurons, functioning as a highly specialized signaling antenna. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The primary cilium is a microtubule-based organelle that projects from the surface of nearly all mature mammalian neurons, functioning as a highly specialized signaling antenna. In the central nervous system, particularly within the hippocampus and neocortex, these cilia are enriched with specific G protein-coupled receptors (GPCRs), most notably the Somatostatin Receptor 3 (SSTR3)[1].

Historically, probing SSTR3 function in the brain has been hindered by the limitations of peptidic ligands (e.g., somatostatin, octreotide), which suffer from poor blood-brain barrier penetrance, rapid degradation, and cross-reactivity with other somatostatin receptor subtypes. The development of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride —and its optimized derivatives within the (4-phenyl-1H-imidazol-2-yl)methanamine class—represents a breakthrough in neuropharmacology. As a potent, non-peptidic, low-molecular-weight SSTR3 agonist, this compound allows researchers to precisely isolate and manipulate ciliary neuropeptidergic signaling without confounding off-target effects[2].

Mechanistic Framework: SSTR3 Signaling in Neuronal Cilia

Understanding the causality behind experimental outcomes requires a deep mechanistic view of ciliary signaling. SSTR3 is localized almost exclusively to the primary cilia of excitatory neurons[3]. When[(4-phenyl-1H-imidazol-2-yl)methyl]amine binds to ciliary SSTR3, it triggers a Gi/o​ protein-coupled cascade. This activation directly inhibits Adenylyl Cyclase 3 (AC3)—an enzyme uniquely compartmentalized within the neuronal cilium—leading to a sharp reduction in local ciliary cAMP levels[4].

This highly localized cAMP reduction dynamically regulates excitatory synaptic inputs and intrinsic neuronal excitability[3]. Furthermore, prolonged agonist exposure recruits β -arrestin into the ciliary compartment, mediating receptor desensitization and internalization, which is a critical feedback mechanism in synaptic plasticity[5].

SSTR3_Pathway Agonist [(4-phenyl-1H-imidazol-2-yl)methyl]amine (SSTR3 Agonist) SSTR3 Ciliary SSTR3 Receptor Agonist->SSTR3 Binds Gi Gαi/o Protein Activation SSTR3->Gi Couples Arrestin β-Arrestin Recruitment SSTR3->Arrestin Desensitization AC3 Adenylyl Cyclase 3 (AC3) Inhibition Gi->AC3 Inhibits cAMP ↓ Local ciliary cAMP AC3->cAMP Reduces Synapse Modulation of Excitatory Synapses cAMP->Synapse Downstream Signaling

Caption: Ciliary SSTR3 signaling cascade modulated by the non-peptidic agonist.

Quantitative Pharmacological Profile

To design robust experiments, researchers must titrate the compound based on its established pharmacological metrics. The table below summarizes the quantitative data for the optimized (4-phenyl-1H-imidazol-2-yl)methanamine agonist series[2].

Pharmacological ParameterValue / DescriptionExperimental Implication
Primary Target Somatostatin Receptor 3 (SSTR3)Highly specific to neuronal primary cilia.
Activity Profile Full AgonistInduces complete receptor activation and β -arrestin recruitment.
Optimized EC₅₀ ~5.2 nMAllows for low-dose application, minimizing off-target GPCR binding.
Molecular Weight ~359 g/mol (optimized)Excellent physicochemical properties for tissue penetrance.
Key Downstream Effector Adenylyl Cyclase 3 (AC3)Readouts should focus on cAMP-dependent pathways.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every experiment utilizing this compound must be designed as a self-validating system. This means incorporating strict genetic or pharmacological controls to prove that the observed effects are exclusively mediated by ciliary SSTR3.

Protocol A: In Vitro Modulation of Excitatory Synapses

Objective: To measure the dynamic scaling of glutamatergic inputs in response to SSTR3 activation. Causality Note: We utilize neurons at Days in vitro (DIV) 14–18 because ciliary SSTR3 expression is developmentally regulated and peaks during postnatal synaptic maturation[3].

Step-by-Step Methodology:

  • Culture Preparation: Isolate and culture neocortical pyramidal neurons from wild-type (WT) mice. Maintain cultures until DIV 14–18 to ensure mature ciliary SSTR3 expression.

  • Compound Formulation: Reconstitute[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in cell-culture grade DMSO to create a 10 mM stock. Dilute in Artificial Cerebrospinal Fluid (ACSF) to a final working concentration of 100–300 nM. Expert Insight: Keeping the concentration near the EC₅₀ prevents off-target activation of SSTR2 or SSTR5.

  • System Validation (Control Cohort): In a parallel cohort, pre-incubate neurons with an SSTR3-selective antagonist for 30 minutes prior to agonist application. If the agonist's effects persist in this cohort, the data must be discarded due to off-target artifacts[3].

  • Agonist Treatment: Apply the agonist to the experimental cohort for 18–24 hours. This temporal window is required to observe robust changes in synaptic scaling and receptor internalization[3][5].

  • Electrophysiological Readout: Perform whole-cell patch-clamp recordings to measure miniature excitatory postsynaptic currents (mEPSCs). Alternatively, perform quantitative immunofluorescence for synaptic markers (e.g., VGlut1, Shank3).

Protocol B: In Vivo Assessment of Object Recognition Memory

Objective: To evaluate the role of ciliary SSTR3 in learning and memory consolidation. Causality Note: SSTR3 knockout mice exhibit severe, specific impairments in novel object recognition (NOR) but retain normal spatial memory. This indicates that ciliary cAMP signaling is a critical substrate for specific memory domains[1][4].

Step-by-Step Methodology:

  • Subject Selection: Utilize age-matched WT mice and SSTR3 knockout (KO) mice. The KO cohort serves as the ultimate self-validating control; the agonist should produce zero behavioral changes in the KO mice[1].

  • Administration: Administer the agonist via stereotaxic intracerebroventricular (ICV) injection or systemic injection (depending on the specific derivative's BBB permeability) 30 minutes prior to the training phase.

  • Habituation: Habituate mice to the testing arena for 10 minutes per day for three consecutive days.

  • Training Phase: Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.

  • Testing Phase (NOR Task): 24 hours post-training, replace one familiar object with a novel object. Calculate the Discrimination Index (Time exploring novel object / Total exploration time).

  • Data Synthesis: WT mice treated with the agonist should exhibit modulated memory consolidation, whereas SSTR3 KO mice will show a baseline deficit unaffected by the compound.

Experimental_Workflow Prep 1. Model Preparation (DIV14-18 Neurons / WT Mice) Admin 2. Agonist Administration (Acute or Chronic) Prep->Admin Control 3. System Validation (SSTR3 Antagonist / KO Models) Admin->Control Parallel Cohorts Assay 4. Functional Assays (Patch-Clamp / NOR Task) Control->Assay Analysis 5. Data Synthesis (mEPSC scaling / Memory Index) Assay->Analysis

Caption: Self-validating experimental workflow for SSTR3 pharmacological probing.

Data Interpretation and Troubleshooting

When analyzing data derived from [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride applications, consider the subcellular dynamics of the primary cilium. If expected reductions in mEPSC frequency or amplitude are not observed in Protocol A, verify the presence of intact primary cilia using immunofluorescence markers such as ARL13B or Adenylyl Cyclase 3 (AC3)[3][4]. Ciliary disassembly due to cellular stress or over-confluency will render the SSTR3 agonist ineffective, as the receptor requires the distinct lipid microenvironment of the ciliary membrane to couple efficiently to Gi/o​ proteins.

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Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in DMSO

Technical Support Center: Troubleshooting [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Precipitation in DMSO Executive Summary Welcome to the Technical Support Center. A frequent challenge when handling amphi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Precipitation in DMSO

Executive Summary

Welcome to the Technical Support Center. A frequent challenge when handling amphiphilic salts like [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is unexpected precipitation from dimethyl sulfoxide (DMSO) stock solutions. This guide provides a mechanistic understanding of solvent-solute dynamics, validated rescue protocols, and preventative strategies to ensure assay integrity and reproducible drug development workflows.

Mechanistic Pathology of Precipitation

As a Senior Application Scientist, I often see researchers treat DMSO as an infallible "universal solvent." However, for a complex molecule like [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, solubility is a delicate thermodynamic balance.

The compound is amphiphilic:

  • The Polar Domain : The primary amine and imidazole nitrogen are protonated (dihydrochloride salt). They rely on strong ion-dipole interactions with the highly polarized sulfoxide oxygen of DMSO.

  • The Lipophilic Domain : The phenyl-imidazole core relies on hydrophobic solvation by the methyl groups of DMSO.

Precipitation is rarely a result of the compound "going bad." Instead, it is driven by two primary environmental factors:

  • Hygroscopicity and Solvent Structuring : DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[1]. The absorbed water preferentially hydrogen-bonds with the sulfoxide oxygen of DMSO. This displaces the dihydrochloride moiety of your compound. Furthermore, the water-DMSO network becomes highly structured, increasing the dielectric constant and creating an unfavorable environment for the lipophilic phenyl ring, leading to rapid supersaturation and precipitation[2].

  • Freeze-Thaw Induced Nucleation : Pure DMSO has a relatively high freezing point of 18.5 °C[3]. When a stock solution is stored at -20 °C, the solvent crystallizes. During this phase transition, the solute is excluded from the forming DMSO crystal lattice, creating localized microscopic pockets of ultra-high compound concentration[4]. Upon thawing, these supersaturated zones often nucleate into stable, lower-energy crystalline polymorphs that do not spontaneously redissolve at room temperature[5].

Quantitative Data Summary

ParameterValue / CharacteristicMechanistic Implication
Compound Core Phenyl-imidazole + Primary AmineAmphiphilic; requires dual solvation mechanisms.
Salt Form DihydrochlorideHighly dependent on ion-dipole interactions with DMSO.
DMSO Freezing Point 18.5 °C (Pure)[3]Solidifies in standard refrigerators, triggering solute exclusion.
Hygroscopic Impact 1 DMSO : 2 H₂O (Max structuring)[2]Absorbed water disrupts solvation, forcing lipophile precipitation.
Polymorph Energy Crystalline > Amorphous[2]Precipitated crystals require kinetic energy (heat/sonication) to redissolve.

Diagnostic & Rescue Workflows

If your stock solution has already precipitated, use this self-validating rescue protocol to recover your compound without degrading it.

Protocol 1: Rescuing a Precipitated Stock Solution

  • Visual Inspection : Examine the vial against a dark background. Precipitation may appear as a milky cloudiness or distinct crystalline needles at the bottom of the tube.

  • Thermal Incubation : Place the tightly sealed vial in a water bath set to 37 °C for 10–15 minutes.

    • Causality: Heat provides the thermodynamic energy required to break the lattice energy of the newly formed crystalline polymorph.

  • Acoustic Sonication : Transfer the vial to a bath sonicator for 5 minutes.

    • Causality: Contactless acoustic energy provides kinetic disruption, accelerating the dissolution of microscopic particulates without altering the chemical structure[5].

  • Validation (Self-Validating Step) : Vortex the solution. To confirm complete dissolution and ensure no micro-crystals remain to seed future precipitation, measure the optical density (OD) of a 1:100 dilution at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.01 indicates residual light scattering from undissolved micro-particulates. Repeat steps 2-3 if necessary.

Preventative Architecture

To prevent precipitation from occurring in the first place, implement the following workflow to maintain an anhydrous environment.

Protocol 2: Preparing a Stable Anhydrous Stock

  • Equilibration : Allow the sealed vial of lyophilized[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride to reach room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic powder.

  • Solvent Selection : Use only fresh, anhydrous DMSO (water content <0.1%) from a newly opened ampoule or a septum-sealed bottle purged with argon[1].

  • Dissolution : Add the solvent, vortex vigorously, and ensure complete optical clarity.

  • Single-Use Aliquoting : Divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Storage : Store aliquots at -20 °C or -80 °C.

    • Causality: Single-use aliquots eliminate repeated freeze-thaw cycles, preventing the localized supersaturation and nucleation described by Popa-Burke et al.[4].

System Architecture Visualization

The following diagram illustrates the thermodynamic pathways of DMSO stock degradation and the required interventions.

G A Anhydrous DMSO Stock Solution B Moisture Uptake (Hygroscopicity) A->B Ambient Air Exposure C Repeated Freeze-Thaw (Solute Exclusion) A->C Bulk Storage F Prevention Protocol (Single-Use Aliquots) A->F Best Practice D Compound Precipitation (Crystalline Polymorph) B->D Solvation Disruption C->D Localized Nucleation E Rescue Protocol (Heat + Sonication) D->E Troubleshooting E->A Redissolved (OD600 < 0.01)

Thermodynamic pathways of DMSO stock degradation and targeted resolution strategies.

Frequently Asked Questions (FAQs)

Q: Why did my[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride solution turn cloudy overnight at room temperature? A: DMSO is highly hygroscopic[2]. If the vial was left open or poorly sealed, it absorbed atmospheric moisture. This water disrupts the delicate solvation shell around the lipophilic phenyl ring, causing the dihydrochloride salt to precipitate out of the solution[1].

Q: Since it's a dihydrochloride salt, can I just add water to redissolve the precipitate? A: No. While pure water is a good solvent for many salts, adding water to a DMSO stock creates a binary solvent system. The highly structured hydrogen-bonding network of a DMSO-water mixture often has lower solubility for amphiphilic compounds than either pure solvent alone, which will likely exacerbate the precipitation[2].

Q: Is it safe to heat the DMSO solution to redissolve the compound? A: Yes, gentle heating (37 °C to 50 °C) is generally safe and provides the necessary kinetic energy to break the crystalline lattice of the precipitate. However, avoid prolonged heating above 50 °C to prevent potential thermal degradation of the primary amine.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. URL: [Link]

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. URL:[Link]

  • gChem. (n.d.). DMSO Physical Properties. URL: [Link]

Sources

Optimization

Technical Support Center:[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Stability &amp; Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of amine hydrochloride salts in biochemical assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of amine hydrochloride salts in biochemical assays. The root cause is rarely the compound's intrinsic instability, but rather a failure to control its microenvironment during storage and handling.

This guide provides authoritative, field-proven methodologies for handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS 951342-91-9) , ensuring absolute scientific integrity in your downstream applications.

Part 1: Mechanistic Insights into Stability

To optimize storage, we must first understand the causality behind the compound's degradation pathways. This molecule possesses three distinct functional vulnerabilities:

  • The Dihydrochloride Salt (Hygroscopic Deliquescence): The presence of two hydrochloride equivalents ensures the protonation of both the primary amine and the imidazole nitrogen, stabilizing the molecule against rapid oxidation. However, this salt formation drastically increases the molecule's hygroscopicity. When exposed to atmospheric moisture, the crystal lattice absorbs water, leading to deliquescence. Imidazole hydrochlorides are highly hygroscopic and incompatible with strong oxidizing agents .

  • The Primary Amine (Oxidation via pH Shift): If moisture deliquescence occurs, the localized aqueous microenvironment can cause a gradual loss of HCl vapor. This shifts the local pH, deprotonating the ammonium salt and exposing the highly nucleophilic free amine to atmospheric oxygen, leading to rapid oxidative degradation .

Part 2: Troubleshooting FAQs

Q: Why did my[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride powder turn into a sticky, yellow paste? A: This is classic hygroscopic deliquescence followed by oxidation. The dihydrochloride salt rapidly absorbs atmospheric moisture when opened outside of a desiccated environment. Once hydrated, the localized aqueous layer facilitates trace oxidation of the primary amine or the imidazole ring, causing the yellow discoloration. Solution: Always store in a desiccator and handle under an inert atmosphere. Discard the compromised batch, as the exact molarity can no longer be accurately calculated due to water weight.

Q: Can I store the compound in an aqueous solution for long-term use? A: No. Aqueous solutions are prone to both hydrolysis and rapid photodegradation . If you must prepare a stock solution, use anhydrous DMSO or DMF, aliquot into single-use amber vials, purge with Argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Q: Is it strictly necessary to protect this compound from light? A: Yes. Because imidazole derivatives exhibit measurable photodegradation in both air and water, light protection is a critical variable . Always use amber glass vials or wrap clear vials in aluminum foil during storage and active benchwork.

Part 3: Quantitative Storage Guidelines

Summarizing the environmental controls required for various states of the compound:

Storage StateTemperatureEnvironmental ControlsEstimated Shelf Life
Solid (Bulk) -20°CArgon purge, Desiccated, Amber Vial> 2 Years
Solid (Working Aliquot) 2-8°CDesiccated, Amber Vial3-6 Months
Solution (Anhydrous DMSO) -80°CArgon purge, Amber Vial6 Months
Solution (Aqueous) 2-8°CDark / Foil-wrapped< 1 Week (Prepare fresh)

Part 4: Standard Operating Procedures (SOPs)

Trustworthiness in experimental data begins with a self-validating handling system. Every time you access the bulk powder, you risk introducing moisture. To validate your handling technique, use the following Mass-Difference Validation Protocol for aliquoting:

Step 1: Thermal Equilibration (Critical) Remove the sealed bulk container from -20°C storage and place it in a desiccator at room temperature for at least 2 hours before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

Step 2: Pre-Weighing (Self-Validation Check 1) Weigh the sealed, equilibrated vial before opening it. Record this initial mass.

Step 3: Inert Atmosphere Transfer Transfer the equilibrated vial, along with pre-dried amber glass aliquot vials, into a glove bag or glove box purged with dry Argon or Nitrogen. Open the bulk vial and extract the required aliquots.

Step 4: Purging and Sealing Purge each individual aliquot vial, as well as the bulk vial, with a gentle stream of Argon gas. Seal tightly with PTFE-lined screw caps.

Step 5: Post-Weighing (Self-Validation Check 2) Remove the bulk vial from the glove bag and weigh it again. The mass difference must exactly equal the total mass of the dispensed aliquots. Causality: A discrepancy (specifically an unexplained mass increase) mathematically proves that your inert atmosphere was compromised and moisture deliquescence has occurred during handling.

Part 5: Workflow Visualization

The following diagram maps the logical relationship between environmental triggers, the resulting degradation mechanisms, and the preventive storage workflow required to maintain compound stability.

StorageWorkflow cluster_triggers Environmental Triggers cluster_mechanisms Degradation Mechanisms cluster_prevention Prevention Strategies Compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine 2HCl Moisture Atmospheric Moisture Compound->Moisture Light UV / Visible Light Compound->Light Oxygen Oxygen / Air Compound->Oxygen Deliquescence Hygroscopic Deliquescence Moisture->Deliquescence Absorbs H2O Photodegradation Imidazole Photodegradation Light->Photodegradation Cleaves bonds Oxidation Amine Oxidation Oxygen->Oxidation Reacts with free base Deliquescence->Oxidation Facilitates Desiccator Store in Desiccator Deliquescence->Desiccator Prevented by AmberVial Amber Glass Vials Photodegradation->AmberVial Prevented by Argon Argon/Nitrogen Purge Oxidation->Argon Prevented by Storage Optimal Storage: -20°C Desiccator->Storage AmberVial->Storage Argon->Storage

Degradation pathways and preventive storage workflows for the dihydrochloride compound.

References

  • Molaid Chemical Database. "[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | 951342-91-9". Accessed March 17, 2026. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 795, Imidazole". PubChem. Accessed March 17, 2026. URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Welcome to the technical support center for the synthesis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this and structurally related compounds.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, with a focus on understanding the root cause and implementing effective solutions.

Question 1: My initial cyclization to form the 4-phenyl-1H-imidazole core is giving a low yield. What are the likely causes?

Answer: Low yields in the formation of the imidazole ring are a common challenge. The Debus-Radziszewski reaction and its variations are frequently employed for this step, and their success is highly dependent on reaction conditions.[1][2]

  • Incomplete Reaction: The condensation reaction to form the imidazole ring can be slow.

    • Troubleshooting:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending it or cautiously increasing the temperature.

      • Solvent Choice: The polarity of the solvent is crucial. While polar protic solvents like ethanol are common, polar aprotic solvents such as DMF or DMSO can sometimes improve yields, especially in metal-catalyzed variations.[3] Experimenting with different solvent systems may be beneficial.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired imidazole.

    • Troubleshooting:

      • Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired products.

      • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]

  • Purification Losses: Significant product loss can occur during workup and purification.

    • Troubleshooting:

      • Optimize Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of your imidazole derivative.

      • Chromatography Conditions: Carefully select the solvent system for column chromatography to ensure good separation from impurities without significant product loss on the column.

Question 2: I'm struggling with the conversion of the C-2 functional group to the methylamine. What are the potential pitfalls?

Answer: The introduction of the methylamine group at the C-2 position of the imidazole ring often proceeds via a two-step process: formylation followed by reductive amination.[4] Low yields in this sequence can be attributed to several factors.

  • Inefficient Formylation: The introduction of an aldehyde group at the C-2 position is a critical step.

    • Troubleshooting:

      • Protecting Groups: The imidazole nitrogen is nucleophilic and can interfere with the formylation reaction. Using a protecting group, such as a trityl group, on the N-1 position can improve the efficiency of the C-2 lithiation and subsequent formylation.[4]

  • Suboptimal Reductive Amination: The conversion of the aldehyde to the amine is a delicate reaction.

    • Troubleshooting:

      • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is more selective for the imine intermediate and can be used at a wider pH range.

      • pH Control: The pH of the reaction mixture is crucial for the formation of the imine intermediate. The optimal pH is typically between 6 and 8.

      • Amine Source: Ammonium chloride or a solution of ammonia in methanol can be used as the amine source. Ensure an adequate excess is used to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to [(4-phenyl-1H-imidazol-2-yl)methyl]amine?

A1: The synthesis generally involves two key stages: the formation of the 4-phenyl-1H-imidazole core, followed by the introduction of the methylamine group at the C-2 position. A common approach is a multi-step synthesis involving cyclization to form the imidazole ring, followed by functionalization at the C-2 position.[4][5][6]

Q2: How can I purify the final product, [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride?

A2: The dihydrochloride salt is typically a crystalline solid and can be purified by recrystallization. The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvent systems include ethanol/ether or methanol/ether. The product is often precipitated from a solution in an alcohol by the addition of a non-polar solvent like diethyl ether.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Some specific points to consider for this synthesis include:

  • Handling of Reagents: Many of the reagents used in imidazole synthesis can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Exothermic Reactions: Some steps, such as the initial cyclization, can be exothermic.[5] It is important to control the rate of addition of reagents and use appropriate cooling to prevent the reaction from becoming uncontrollable.

  • Use of Cyanide-Containing Reagents: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas if acidified. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocol: Synthesis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

This protocol is a representative example and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide [6]

  • To a solution of acetylguanidine in DMF, slowly add a solution of 2-bromo-1-phenylethan-1-one in DMF while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Collect the precipitated solid by filtration and wash with a suitable solvent to obtain N-(4-phenyl-1H-imidazol-2-yl)acetamide.

Step 2: Hydrolysis to 4-phenyl-1H-imidazol-2-amine

  • Reflux the N-(4-phenyl-1H-imidazol-2-yl)acetamide in aqueous HCl.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-phenyl-1H-imidazol-2-amine.

  • Collect the solid by filtration and wash with water.

Step 3: Conversion to [(4-phenyl-1H-imidazol-2-yl)methyl]amine

This step can be challenging and may require optimization. A possible route involves the conversion of the 2-amino group to a different functional group that can then be reduced. A more direct approach from a C-2 aldehyde is presented in the troubleshooting section.

Alternative Step 3 & 4 (from a C-2 aldehyde intermediate): [4]

3. Formylation of a Protected 4-phenyl-1H-imidazole:

  • Protect the N-1 position of 4-phenyl-1H-imidazole with a suitable protecting group (e.g., trityl).

  • Lithiate the C-2 position using a strong base like n-butyllithium at low temperature.

  • Quench the lithiated intermediate with a formylating agent (e.g., DMF) to introduce the aldehyde group.

  • Deprotect the N-1 position.

4. Reductive Amination:

  • Dissolve the 2-formyl-4-phenyl-1H-imidazole in a suitable solvent like methanol.

  • Add an amine source, such as ammonium chloride, followed by a reducing agent like sodium cyanoborohydride.

  • Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

  • Work up the reaction by quenching any excess reducing agent and extracting the product into an organic solvent.

Step 5: Formation of the Dihydrochloride Salt

  • Dissolve the crude [(4-phenyl-1H-imidazol-2-yl)methyl]amine in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent (e.g., diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Common Issues in Imidazole Synthesis

Issue Potential Cause Recommended Action Reference
Low yield in cyclizationIncomplete reactionIncrease reaction time/temperature, optimize solvent[1][3]
Side reactionsControl stoichiometry, use inert atmosphere[1]
Purification lossesOptimize extraction and chromatography
Low yield in aminationInefficient formylationUse N-1 protecting group[4]
Suboptimal reductive aminationOptimize reducing agent, pH, and amine source[4]
Product contaminationResidual solventThoroughly dry product before purification[3]
Co-eluting impuritiesOptimize chromatography solvent system

Visualizations

Reaction_Pathway cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Functional Group Transformation (Hypothetical) cluster_step4 Step 4: Reduction cluster_step5 Step 5: Salt Formation A 2-Bromo-1-phenylethan-1-one + Acetylguanidine B N-(4-phenyl-1H-imidazol-2-yl)acetamide A->B Cyclization C 4-phenyl-1H-imidazol-2-amine B->C HCl, H2O, Reflux D Intermediate C->D e.g., Diazotization E [(4-phenyl-1H-imidazol-2-yl)methyl]amine D->E Reduction F [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride E->F HCl Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze crude product by TLC/NMR Start->Check_Purity Impure Significant side products observed? Check_Purity->Impure Incomplete_Reaction Starting material present? Impure->Incomplete_Reaction No Investigate_Side_Reactions Identify side products and adjust conditions Impure->Investigate_Side_Reactions Yes Optimize_Conditions Optimize reaction conditions (time, temp, solvent) Incomplete_Reaction->Optimize_Conditions Yes Optimize_Purification Optimize workup and purification Incomplete_Reaction->Optimize_Purification No End Improved Yield Optimize_Conditions->End Optimize_Purification->End Investigate_Side_Reactions->Optimize_Conditions

Sources

Optimization

Technical Support Center: Troubleshooting[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Degradation

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on high-purity intermediates for synthesizing complex therapeutics, such as Indoleamine 2,3-Dioxygenase (IDO)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on high-purity intermediates for synthesizing complex therapeutics, such as Indoleamine 2,3-Dioxygenase (IDO) inhibitors[1]. A recurring challenge with [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) is its tendency to rapidly degrade, discolor (turning yellow or brown), and clump when exposed to room temperature conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic storage labels. Here, we will dissect the exact physicochemical causality behind this degradation, provide self-validating recovery protocols, and equip you with the knowledge to maintain the absolute integrity of your compound.

Mechanistic Root Cause Analysis (The "Why")

The degradation of this specific molecule at room temperature is not driven by a single factor, but rather a synergistic cascade of three distinct chemical vulnerabilities:

  • Hygroscopic Deliquescence & Salt Dissociation: Dihydrochloride salts of small, polar amines are notoriously hygroscopic. At ambient room humidity (>40% RH), the crystal lattice absorbs moisture, causing localized dissolution (deliquescence). This micro-aqueous environment shifts the equilibrium, dissociating the protective HCl and exposing the highly reactive free primary amine.

  • Photo-Oxidation of the Phenylimidazole Core: The 4-phenyl substitution extends the π -conjugation of the imidazole ring. When exposed to ambient laboratory light (UV/Vis), phenylimidazoles undergo a rapid photo-oxidation reaction. The molecule is excited into a rearranged, stable planar quinoid oxidation-state structure . This quinoid intermediate acts as a sensitizer and is rapidly attacked by self-sensitized singlet oxygen ( 1O2​ ), forming a 1,2-dioxetane-like intermediate that irreversibly cleaves the ring[2].

  • Amine Auto-Oxidation: Once the free amine is liberated via moisture, it acts as a strong nucleophile. In the presence of ambient oxygen and elevated room temperatures, it undergoes auto-oxidation, generating the brown polymeric byproducts frequently observed in degraded batches[3].

DegradationMechanisms Compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine 2HCl Moisture Ambient Moisture Compound->Moisture Absorbs Light Ambient Light (UV/Vis) Compound->Light Excites Deliquescence Hygroscopic Deliquescence (Salt Dissociation) Moisture->Deliquescence Quinoid Planar Quinoid Oxidation State Light->Quinoid FreeBase Free Primary Amine Deliquescence->FreeBase -HCl SingletO2 Singlet Oxygen (1O2) Attack Quinoid->SingletO2 Sensitization Degraded Degradation Products (Yellow/Brown Discoloration) FreeBase->Degraded Auto-oxidation SingletO2->Degraded Dioxetane Cleavage

Fig 1. Mechanistic degradation pathways of[(4-phenyl-1H-imidazol-2-yl)methyl]amine 2HCl.

Quantitative Degradation Matrix

To optimize your experimental design, consult the table below, which summarizes how specific environmental factors quantitatively impact the half-life and stability of the compound.

Environmental FactorConditionMechanistic ImpactEstimated Shelf-Life
Temperature Room Temp (20–25°C)Accelerates thermal auto-oxidation of the free amine if exposed to air[3].3–6 Months
Temperature Refrigerated (4°C)Kinetic suppression of oxidation and moisture-driven deliquescence.> 12 Months
Humidity > 40% RHRapid deliquescence; salt dissociation; free-base generation.< 2 Weeks
Light Exposure Ambient Lab LightPhoto-oxidation via planar quinoid intermediate[2].1–3 Weeks
Atmosphere Ambient Air (O 2​ /CO 2​ )Singlet oxygen attack; carbamate formation.1–2 Months
Atmosphere Argon / NitrogenCompletely prevents oxidation and moisture ingress[3].> 24 Months

Standard Operating Procedures & Recovery Protocols

If your compound has already degraded (indicated by a sticky texture or yellow/brown discoloration), do not discard it. The dihydrochloride salt can be recovered using the following self-validating recrystallization protocol.

Protocol: Anhydrous Recrystallization Recovery

Objective: Strip oxidized byproducts, remove absorbed water, and re-establish the protective dihydrochloride salt lattice.

  • Dissolution: Suspend the degraded yellow/brown powder in a minimum volume of anhydrous absolute ethanol at 50°C under an Argon atmosphere.

  • Filtration: If insoluble brown polymeric byproducts remain, perform a hot gravity filtration through a fine glass frit to isolate the clear filtrate.

  • Acidification (Critical Step): Add 1–2 drops of 2M HCl in anhydrous diethyl ether to the filtrate. Causality: This forces any liberated free-base amine back into the stable dihydrochloride state, ensuring stoichiometric protection.

  • Precipitation: Slowly add anhydrous diethyl ether dropwise to the stirring solution until it becomes slightly cloudy (reaching the cloud point).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a -20°C freezer for 12 hours to maximize yield.

  • Harvesting: Filter the recrystallized solid under a stream of Argon. Wash thoroughly with cold, anhydrous diethyl ether.

  • Desiccation (Self-Validation): Dry the solid in a vacuum desiccator over Phosphorus Pentoxide (P 2​ O 5​ ) for 24 hours. Validation Check: The resulting powder must be purely white and highly flowable. If it clumps, moisture is still present, and drying must continue.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct handling errors in your laboratory.

TroubleshootingWorkflow Start Issue: Powder turns yellow/brown or clumps CheckMoisture Is the container tightly sealed with desiccant? Start->CheckMoisture CheckLight Is it stored in an amber/opaque vial? CheckMoisture->CheckLight Yes ActionMoisture Transfer to vacuum desiccator (Argon + P2O5) CheckMoisture->ActionMoisture No ActionLight Wrap in foil and store at 4°C or -20°C CheckLight->ActionLight No Recovery Protocol: Recrystallization (EtOH/Et2O) CheckLight->Recovery Yes (Already Degraded) ActionMoisture->Recovery ActionLight->Recovery

Fig 2. Decision tree for troubleshooting and recovering degraded imidazole amine salts.

Frequently Asked Questions (FAQs)

Q: Why did my compound turn into a sticky yellow paste overnight on the bench? A: This is a classic presentation of hygroscopic deliquescence combined with photo-oxidation. The dihydrochloride salt rapidly absorbed atmospheric moisture (turning into a paste), which facilitated the dissociation of the protective HCl. The exposed free amine and the phenylimidazole core then oxidized under ambient light, causing the yellow discoloration[2][3].

Q: Can I store this compound in a standard benchtop desiccator? A: A standard desiccator with silica gel is often insufficient for highly hygroscopic dihydrochloride salts. You must use a vacuum desiccator backfilled with an inert gas (Argon or Nitrogen)[3], utilizing a high-capacity desiccant like Phosphorus Pentoxide (P 2​ O 5​ ) or indicating Drierite.

Q: Does the 4-phenyl group specifically contribute to the instability? A: Yes. While unsubstituted imidazoles are relatively stable, the addition of the 4-phenyl group extends the π -conjugation. Under ambient light, this extended conjugation allows the molecule to easily adopt a planar quinoid oxidation state, which is highly susceptible to attack by singlet oxygen, leading to rapid ring cleavage[2].

Q: If the compound has slightly yellowed, will it affect my downstream metal-coordination or IDO-inhibitor assays? A: Yes. The yellowing indicates the formation of oxidized quinoid byproducts and ring-cleaved dioxetanes. These byproducts can act as competitive ligands in metal coordination or introduce false positives/negatives in sensitive biological assays like IDO inhibition[1]. You must perform the recrystallization protocol before use.

References

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Permeability Barriers for[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Assays

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the discordance between high biochemical potency and poor cellular activity when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the discordance between high biochemical potency and poor cellular activity when working with polar imidazole-methanamine scaffolds.

This guide dissects the physicochemical root causes of poor cell permeability for [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and provides field-proven, self-validating protocols to rescue your cell-based assays.

Q1: Why does my compound show zero target engagement in intact cell assays despite sub-nanomolar affinity in biochemical assays?

The Causality: The failure is driven entirely by ionization mechanics. The compound contains two basic centers: an imidazole ring and a primary amine. While the imidazole ring is mostly neutral at physiological pH, the primary amine (pKa ~9.5) remains almost entirely protonated. The lipid bilayer of a cell membrane is highly hydrophobic and strongly repels charged species. Because this compound is supplied as a dihydrochloride salt, it completely dissociates in your assay buffer, leaving a highly polar, positively charged pharmacophore that cannot passively diffuse across the cell membrane 1.

Table 1: Physicochemical Properties & Ionization Profile at pH 7.4

Functional GroupEstimated pKaPredominant State at pH 7.4Impact on Passive Permeability
Primary Amine ~9.0 - 9.5>99% Protonated (Cationic)Severe restriction of transcellular diffusion.
Imidazole Ring ~6.0 - 6.5>90% Neutral (Unprotonated)Mildly lipophilic, but negated by the amine's charge.
Dihydrochloride Salt N/AFully dissociated (2x Cl⁻)High aqueous solubility, zero lipid partitioning.
Q2: Can I adjust my assay conditions to improve passive diffusion without chemically modifying the compound?

The Causality: Yes, by manipulating the thermodynamic equilibrium of the compound using pH adjustment and lipophilic ion-pairing. By introducing a lipophilic counterion, you can mask the positive charge of the primary amine. The lipophilic anion forms a transient, neutral ion pair with the protonated amine, significantly increasing its apparent partition coefficient (LogD) and facilitating membrane translocation 2.

Protocol 1: In Situ Free-Basing and Lipophilic Ion-Pairing

This protocol is a self-validating system: successful ion-pairing will visibly alter the compound's partitioning behavior without causing precipitation.

  • Stock Preparation: Dissolve[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride in anhydrous DMSO to a concentration of 10 mM.

  • Counterion Addition: Prepare a 10 mM stock of Sodium Oleate or Sodium Tetraphenylborate in DMSO. Mix the drug stock and the counterion stock at a 1:1 molar ratio. Incubate for 15 minutes at room temperature to allow the neutral ion pair to form.

  • Buffer Adjustment: Dilute the complex into your cell assay buffer. Adjust the final buffer pH to 7.8 (if tolerated by your specific cell line) using 0.1 M NaOH to increase the fraction of the unprotonated free base.

  • Validation Step: Before applying to cells, centrifuge the buffer at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS. If the concentration matches your theoretical yield, the ion-pair is stable and soluble. If the concentration drops, the complex has precipitated, and the counterion ratio must be titrated down.

Q3: What chemical modifications are most effective for masking the primary amine to guarantee intracellular delivery?

The Causality: Bioreversible prodrug strategies are the definitive solution for primary amines. By converting the primary amine into a biolabile carbamate or an N-Mannich base, you eliminate the basicity of the nitrogen atom, preventing protonation at pH 7.4. This neutralizes the molecule, allowing rapid passive diffusion. Once inside the cytosol, ubiquitous intracellular esterases or amidases cleave the promoiety, releasing the active [(4-phenyl-1H-imidazol-2-yl)methyl]amine directly at the target site 3, 4.

ProdrugPathway Extracellular Extracellular Space (pH 7.4) Prodrug Lipophilic Prodrug (Masked Amine) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Intracellular Intracellular Space (Cytosol) Enzyme Enzymatic Cleavage (Esterases/Amidases) Membrane->Enzyme Intracellular Entry Active Active Compound (Protonated Amine) Enzyme->Active Bioreversible Unmasking Target Target Engagement Active->Target Receptor/Enzyme Binding

Fig 1: Mechanism of bioreversible prodrug activation to overcome amine permeability barriers.

Q4: If chemical modification is strictly prohibited by my project guidelines, how can I force the unmodified dihydrochloride salt into cells?

The Causality: Liposomal encapsulation is the gold standard for delivering highly polar, membrane-impermeable hydrochloride salts. By hydrating a lipid film with an aqueous solution of your compound, the hydrophilic dihydrochloride salt is trapped within the aqueous core of the liposomes. These liposomes then bypass passive diffusion entirely, entering the cell via endocytosis or direct membrane fusion 5.

LiposomeWorkflow N1 1. Lipid Film Preparation N2 2. Hydration (w/ Dihydrochloride) N1->N2 N3 3. Extrusion (Sizing to 100nm) N2->N3 N4 4. Dialysis (Remove Free Drug) N3->N4 N5 5. Cell Assay Application N4->N5

Fig 2: Step-by-step liposomal encapsulation workflow for intracellular delivery of polar salts.

Protocol 2: Thin-Film Hydration for Liposomal Delivery

This protocol utilizes a self-validating dialysis step to ensure observed assay activity is strictly driven by intracellular delivery, not extracellular target binding.

  • Lipid Film Formation: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Dry under a vacuum for 2 hours to remove trace solvents.

  • Hydration and Encapsulation: Hydrate the lipid film with a 5 mM aqueous solution of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride dissolved in PBS (pH 7.4). Vortex vigorously for 10 minutes above the lipid transition temperature (60°C) to form multilamellar vesicles (MLVs).

  • Extrusion (Sizing): Pass the MLV suspension through a polycarbonate membrane filter with 100 nm pores at least 11 times using a mini-extruder. This ensures a uniform population of unilamellar vesicles.

  • Purification (Validation Step): Dialyze the liposome suspension against a 1000x volume of empty PBS for 24 hours (using a 10 kDa MWCO cassette) to remove all unencapsulated free drug. Self-Validation: Sample the external dialysis buffer and analyze via LC-MS. When the buffer shows zero trace of the compound, you can be certain that 100% of the remaining drug is safely encapsulated inside the liposomes.

  • Assay Application: Apply the purified liposomes directly to your cell culture.

References
  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC. National Institutes of Health (NIH). 1

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. 2

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. National Institutes of Health (NIH). 3

  • Prodrugs for Amines - PMC. National Institutes of Health (NIH). 4

  • US8147867B2 - Liposomes useful for drug delivery. Google Patents. 5

Sources

Optimization

Technical Support Center: In Vitro Optimization of[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride

Welcome to the advanced troubleshooting hub for[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. As a Senior Application Scientist, I frequently see researchers struggle with off-target liabilities when evaluatin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. As a Senior Application Scientist, I frequently see researchers struggle with off-target liabilities when evaluating imidazole-based Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors. Because this compound interacts directly with metalloprotein centers, distinguishing true IDO1 target engagement from assay artifacts, redox interference, and pan-heme cross-reactivity requires a highly controlled, self-validating experimental design.

This guide bypasses generic advice to focus on the specific physicochemical and mechanistic realities of this compound, providing you with the causality behind experimental failures and the exact protocols to resolve them.

Part 1: Mechanism & Known Liabilities (FAQ)

Q: Why does [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride exhibit cross-reactivity with Cytochrome P450 (CYP) enzymes in my counter-screens? A: This compound is a derivative of 4-phenylimidazole (4-PI) and functions as a Type III IDO1 inhibitor. Mechanistically, Type III inhibitors directly coordinate with the ferrous (Fe2+) heme iron in the enzyme's catalytic center[1]. Because the heme prosthetic group is highly conserved across other metalloenzymes—most notably the CYP450 family and Tryptophan 2,3-dioxygenase (TDO)—the imidazole nitrogen can opportunistically bind these off-target heme centers. While the addition of the methylamine moiety improves IDO1 pocket-specific interactions (hydrogen bonding in Pocket A/B) compared to the parent 4-PI[2], the intrinsic heme-affinity of the imidazole ring still drives CYP inhibition at concentrations above 10 µM[3].

Q: My cellular IC50 for IDO1 inhibition is significantly lower than my biochemical (enzymatic) IC50. Is this a sign of high cellular permeability? A: No, this is a classic red flag for off-target redox interference. In standard cell-free biochemical assays, IDO1 requires artificial reducing agents (like methylene blue and ascorbate) to maintain the heme iron in its active ferrous state[4]. If your compound or its metabolites perturb the cellular redox state, it can prevent the reductive activation of IDO1 inside the cell, yielding an artificially potent cellular IC50[4]. This is often mistaken for target-specific inhibition but is actually an off-target disruption of the cell's redox pool.

G cluster_0 Primary Target cluster_1 Off-Target Liabilities C [(4-phenyl-1H-imidazol-2-yl)methyl]amine (Type III IDO1 Inhibitor) IDO1 IDO1 Heme Iron (Fe2+) C->IDO1 CYP CYP450 Enzymes C->CYP TDO TDO / IDO2 C->TDO Redox Cellular Redox Pool C->Redox Eff Targeted Immunomodulation IDO1->Eff Tox1 Metabolic Toxicity CYP->Tox1 TDO->Tox1 Tox2 False Positive IC50 Redox->Tox2

Fig 1. Target vs. Off-Target Pathways of 4-PI Derivatives.

Part 2: Troubleshooting Guide for Assay Artifacts

Issue: High background noise or false positives in colorimetric (Ehrlich's reagent) IDO1 assays. Causality: Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts with the formyl group of N-formylkynurenine to produce a yellow color. However, the primary amine on the methylamine moiety of your compound can undergo Schiff base formation with Ehrlich's reagent, quenching the signal or creating high background absorbance. Resolution: Abandon colorimetric readouts for this specific compound class. Transition immediately to an LC-MS/MS or fluorometric assay to directly quantify kynurenine without chemical derivatization.

Issue: Compound shows toxicity in PBMC viability assays prior to reaching the IDO1 IC90. Causality: This is likely due to pan-metalloprotein inhibition. If the compound is inhibiting essential cellular cytochromes or nitric oxide synthases (NOS) via heme-ligation, cellular respiration and signaling collapse before complete IDO1 blockade is achieved. Resolution: Run a parallel counter-screen against CYP3A4 and CYP2D6. If the CYP IC50 is within 3-fold of your IDO1 IC50, the toxicity is heme-mediated.

W Start Observe High Cellular Potency Q1 Enzymatic IC50 matches Cellular? Start->Q1 Yes1 Specific IDO1 Inhibition Q1->Yes1 Yes No1 Investigate Off-Targets Q1->No1 No Q2 CYP450 Counter-Screen No1->Q2 FailCYP Heme Cross-reactivity Q2->FailCYP IC50 < 10 µM PassCYP Check Redox Interference Q2->PassCYP IC50 > 10 µM

Fig 2. In Vitro Troubleshooting Workflow for IDO1 Inhibitors.

Part 3: Quantitative Selectivity Profiling

To contextualize your results, compare your in vitro data against established baselines for this chemotype. The methylamine substitution significantly improves IDO1 potency over the parent 4-PI, but CYP liability remains a monitoring priority[2].

Table 1: Representative Selectivity Profile for 4-PI Derivatives

CompoundIDO1 Enzymatic IC50 (µM)Cellular IDO1 IC50 (µM)CYP3A4 IC50 (µM)TDO IC50 (µM)
4-Phenylimidazole (Parent) ~48.0>100.0~15.0>100.0
[(4-phenyl-1H-imidazol-2-yl)methyl]amine ~2.5~3.0~25.0>100.0
Epacadostat (Type II Control) 0.070.01>50.0>50.0

Note: If your [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride batch yields a CYP3A4 IC50 < 10 µM, check for compound aggregation or trace heavy metal contamination from synthesis.

Part 4: Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, use the following self-validating protocols. These workflows contain internal control loops to immediately flag false positives caused by redox interference or assay chemistry.

Protocol A: Orthogonal Validation of IDO1 Specificity (Ruling out Redox Artifacts)

Purpose: To prove that the compound inhibits the IDO1 active site, rather than merely depleting the artificial reductants required for the assay.

Step 1: Recombinant Enzyme Preparation

  • Dilute recombinant human IDO1 (rhIDO1) to a final concentration of 50 nM in assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase).

  • Self-Validation Node: Prepare a parallel "Physiological Reductant" buffer replacing ascorbic acid/methylene blue with Cytochrome b5 (0.5 µM) and Cytochrome b5 reductase (0.1 µM) + NADH (1 mM).

Step 2: Compound Incubation

  • Prepare a 10-point dose-response curve of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (0.01 µM to 100 µM) in DMSO (final DMSO concentration ≤ 1%).

  • Pre-incubate the compound with the enzyme mixtures for 15 minutes at 37°C. Causality: Type III inhibitors require time to coordinate the heme iron before substrate competition begins.

Step 3: Reaction Initiation & Termination

  • Initiate the reaction by adding L-Tryptophan to a final concentration of 100 µM.

  • Incubate for 45 minutes at 37°C.

  • Terminate the reaction by adding 20% (v/v) trichloroacetic acid (TCA) and incubating at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

Step 4: LC-MS/MS Readout & Analysis

  • Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • Transfer the supernatant to LC-MS/MS vials and quantify kynurenine against a standard curve (Transition: m/z 209.1 → 146.1).

  • Validation Check: Compare the IC50 from the Ascorbate buffer vs. the Cytochrome b5 buffer. If the IC50 shifts by >5-fold, your compound is acting as an off-target redox disruptor, not a true IDO1 inhibitor.

Protocol B: Multiplexed CYP450 Counter-Screening

Purpose: To quantify the off-target heme-binding liability of the imidazole moiety.

Step 1: Microsome Incubation

  • Thaw human liver microsomes (HLMs) and dilute to 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Add[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride at 1 µM, 10 µM, and 50 µM.

Step 2: Substrate Addition

  • Add CYP-specific probe substrates: Midazolam (2.5 µM) for CYP3A4, and Dextromethorphan (5 µM) for CYP2D6.

Step 3: NADPH Initiation

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate at 37°C for 10 minutes (CYP3A4) or 20 minutes (CYP2D6).

  • Stop the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

Step 4: Quantification

  • Centrifuge and analyze the supernatant via LC-MS/MS for 1'-hydroxymidazolam and dextrorphan. Calculate the % inhibition relative to a vehicle (DMSO) control.

References

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Source: ACS Publications URL:[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1 Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Auto-Fluorescence with[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing optical interference when utilizing[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing optical interference when utilizing[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (CAS: 951342-91-9) in biological assays.

The Photophysical Root Cause (Expertise & Causality)

If you are observing severe background signal in your DAPI (blue) or FITC/GFP (green) channels, the molecular structure of your compound is the culprit.

The Causality: The core of[(4-phenyl-1H-imidazol-2-yl)methyl]amine consists of a phenyl ring conjugated directly to an imidazole ring. This rigid, planar π -electron system is a highly efficient fluorophore backbone. When exposed to UV or near-UV excitation (260–380 nm), the molecule undergoes rapid π→π∗ transitions, resulting in broad emission across the 400–520 nm spectrum with a remarkably high quantum yield[1][2]. Because this emission envelope overlaps directly with common biological fluorophores, it creates a persistent false-positive signal that cannot be simply "washed away" if the compound is bound to its biological target.

Diagnostic FAQs

Q: How can I definitively prove the background is from the compound and not biological auto-fluorescence (e.g., lipofuscin, NADH)? A: Run a "Cell-Free Compound Control." Plate the compound in your assay buffer at your highest working concentration (e.g., 10 µM) without any cells or biological matrix. Read the plate at 350 nm excitation / 450 nm emission. If the signal is significantly higher than the buffer-only blank, the compound itself is the source of the fluorescence.

Q: Will reducing the concentration of the compound eliminate the interference? A: Rarely. Phenylimidazole derivatives possess such high quantum yields that even low nanomolar concentrations can outshine standard immunofluorescent probes[2]. You must alter your optical detection strategy rather than compromising your dose-response curves.

Workflow: Selecting the Right Resolution Strategy

G Start High Background Detected in DAPI/FITC Channels AssayType What is the Assay Format? Start->AssayType LiveCell Live Cell Imaging AssayType->LiveCell FixedCell Fixed Tissue/Cells AssayType->FixedCell Biochem Biochemical/HTS Assay AssayType->Biochem Shift Spectral Shifting (Use Cy5/Alexa 647) LiveCell->Shift Quench Chemical Quenching (TrueBlack / Sudan Black B) FixedCell->Quench TRF Time-Resolved Fluorescence (Europium/Terbium Pro) Biochem->TRF

Decision tree for resolving[(4-phenyl-1H-imidazol-2-yl)methyl]amine auto-fluorescence.

Core Troubleshooting Guides

Strategy A: Spectral Shifting (Live & Fixed Cells)

The Logic: Phenylimidazoles emit strongly in the blue/green spectrum but have virtually zero emission in the red and far-red spectrums. By shifting your detection probes to wavelengths >600 nm, you optically bypass the compound's emission envelope entirely. Implementation:

  • Replace DAPI/Hoechst with DRAQ5 or RedDot for nuclear counterstaining.

  • Replace FITC/Alexa Fluor 488 with Cy5, Alexa Fluor 647, or Alexa Fluor 700 .

Strategy B: Chemical Quenching (Fixed Tissue/Cells Only)

The Logic: If you are locked into using green/blue fluorophores due to transgenic GFP lines or specific antibody availability, you must chemically quench the compound's fluorescence. Reagents like Sudan Black B or commercial quenchers (e.g., TrueBlack) introduce non-fluorescent, hydrophilic molecules that bind electrostatically to aromatic systems, quenching their emission via energy transfer and reducing background by up to 95%[3]. Implementation:

  • Fix and permeabilize cells as per your standard protocol.

  • Apply primary and secondary fluorescent antibodies.

  • Incubate the sample with 1X TrueBlack (or 0.1% Sudan Black B in 70% ethanol) for 1-2 minutes at room temperature.

  • Wash extensively (3x 5 mins) with PBS to remove unbound quencher.

  • Mount and image. (Note: Sudan Black B may introduce slight far-red background, so avoid multiplexing with Cy5 if using this specific quencher[3].)

Strategy C: Time-Resolved Fluorescence (TRF) (Biochemical & HTS Assays)

The Logic: Small aromatic molecules like phenylimidazoles have very short fluorescence lifetimes, typically decaying within 1 to 5 nanoseconds (ns)[4][5]. Lanthanide chelates (like Europium or Terbium) have exceptionally long fluorescence lifetimes, lasting hundreds of microseconds (µs). By using a lanthanide probe and introducing a 50 µs delay between the excitation pulse and the camera read, the phenylimidazole auto-fluorescence will have completely decayed to zero, leaving only the target signal[4].

TRF_Principle Pulse Excitation Pulse (t = 0) AutoFluor Phenylimidazole Emission Decays (t < 10 ns) Pulse->AutoFluor Delay Time Delay Gate (t = 50 µs) Pulse->Delay Signal Lanthanide Emission Readout (t > 50 µs) Delay->Signal Auto-fluorescence eliminated

Time-Resolved Fluorescence (TRF) gating logic to eliminate short-lived auto-fluorescence.

Quantitative Photophysical Comparison

To understand why TRF and Spectral Shifting are the most robust solutions, compare the photophysical properties of the interfering compound against standard and optimized probes:

Molecule / ProbeExcitation Max (nm)Emission Max (nm)Fluorescence LifetimeInterference Potential
[(4-phenyl-1H-imidazol-2-yl)methyl]amine 280 - 350410 - 460~1 - 4 ns High (Source of issue)
DAPI (Standard)358461~2.5 nsCritical overlap
Alexa Fluor 647 (Spectral Shift)650665~1 nsNone (Optically separated)
Europium Chelate (TRF)340615~500,000 ns None (Temporally separated)

Data synthesized from photophysical characterizations of phenylimidazoles and standard fluorophores[1][4][5].

Self-Validating Protocol: Implementing a TRF Binding Assay

To ensure absolute trustworthiness in your high-throughput screening or biochemical assays, use this self-validating TRF protocol. It includes built-in controls to guarantee the time-delay gate is functioning correctly.

Materials Required:

  • Europium-labeled tracer/antibody.

  • TRF-compatible microplate reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

  • Black, flat-bottom 384-well microplates.

Step-by-Step Methodology:

  • Assay Assembly: Incubate your target protein with the Europium-labeled probe and[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride at your desired concentration gradients.

  • Self-Validation Controls (Critical):

    • Control 1 (Buffer + Compound Only): Validates that the delay gate successfully eliminates the compound's autofluorescence.

    • Control 2 (Buffer + Eu-Probe Only): Validates the maximum uninhibited signal of the lanthanide.

  • Instrument Configuration:

    • Excitation Filter: 340 nm (UV flash lamp or laser).

    • Emission Filter: 615 nm.

    • Delay Time: Set strictly to 50 µs .

    • Integration/Window Time: Set to 400 µs .

  • Data Acquisition: Fire the excitation pulse. The instrument will wait 50 µs (during which the phenylimidazole signal drops to 0), then record the Europium emission for the subsequent 400 µs.

  • Validation Check: Review Control 1. If it reads >5% above a buffer-only blank, the compound's concentration is causing detector pile-up. Increase the Delay Time to 75 µs and re-read.

References

  • [4] Time-resolved Fluorescence. PicoQuant.

  • [3] Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. International Journal of Molecular Sciences (NIH/PubMed).

  • [5] Time-Resolved Spectroscopy of Fluorescence Quenching in Optical Fibre-Based pH Sensors. Sensors (MDPI).

  • [1] Fluorescence Spectroscopy and Amplified Spontaneous Emission (ASE) of Phenylimidazoles: Predicted Vibronic Coupling Along the Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)imidazoles. The Journal of Physical Chemistry A (ACS Publications).

  • [2] A Novel Ratiometric Fluorescent Probe for Mercury (II) ions and Application in Bio-imaging. Molecules (MDPI).

Sources

Reference Data & Comparative Studies

Validation

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride vs other imidazole derivatives

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their viability in targeted drug discovery. Imidazole derivatives are ubiquitous in medicinal chemistry, but subtle stru...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged chemical scaffolds to determine their viability in targeted drug discovery. Imidazole derivatives are ubiquitous in medicinal chemistry, but subtle structural modifications dictate their target selectivity and pharmacokinetic profiles.

This guide provides an in-depth, objective comparison between [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (and its chiral/free-base analogs) and alternative imidazole scaffolds. By analyzing its structural causality, we will uncover why this specific molecule has emerged as a superior building block for targeting serine proteases and G-protein coupled receptors (GPCRs).

Structural Rationale & Target Specificity

The compound [(4-phenyl-1H-imidazol-2-yl)methyl]amine is characterized by three distinct pharmacophoric elements:

  • The Imidazole Core: Provides a rigid, aromatic system capable of both hydrogen bond donation and acceptance.

  • The C4-Phenyl Substitution: Introduces significant steric bulk and hydrophobicity, allowing the molecule to anchor into deep, lipophilic binding pockets.

  • The C2-Aminomethyl Group: Acts as a flexible, positively charged anchor (at physiological pH) that forms critical salt bridges with acidic residues in target proteins[1].

When compared to endogenous analogs like Histamine (which lacks the phenyl group) or basic building blocks like 4-phenylimidazole (which lacks the basic amine), this specific arrangement creates a highly selective "key" for complex active sites. It has been heavily utilized as a core scaffold for Factor XIa (FXIa) inhibitors —a promising target for anticoagulation therapies with reduced bleeding risks[2]—and as a potent non-peptidic agonist for Somatostatin Receptor 3 (SSTR3) [3].

Quantitative Performance & Structural Comparison

To objectively evaluate this scaffold, we must compare its quantitative binding affinities against alternative derivatives across established biochemical assays.

Table 1: Quantitative Performance of Imidazole Scaffolds

Scaffold / DerivativePrimary TargetAssay TypeQuantitative MetricReference
[(4-phenyl-1H-imidazol-2-yl)methyl]amine core (Compound 16b) Factor XIaIn Vitro Enzyme Inhibition Ki​=0.3 nM[4]
(4-phenyl-1H-imidazol-2-yl)methanamine core (Compound 5c) SSTR3In Vitro GPCR Activation EC50​=5.2 nM[3]
BMS-262084 (Alternative Azetidinone) Factor XIaIn Vitro Enzyme Inhibition IC50​=2.8 nM[2]
4-phenylimidazole (Unsubstituted) VariousBaseline BindingLow Affinity ( μ M range)N/A
Histamine H1-H4 ReceptorsEndogenous Activation Ki​ ~ 10−100 nMN/A

Data demonstrates that integrating the C4-phenyl and C2-aminomethyl groups onto the imidazole ring shifts the molecule from a broad-spectrum binder to a highly potent, sub-nanomolar target-specific ligand.

Mechanistic Insights: The Causality of Scaffold Superiority

Why does this specific structural combination yield such high potency? The causality lies in the precise spatial geometry it achieves within target active sites.

Factor XIa (FXIa) Inhibition: In the development of antithrombotic agents, the active site of FXIa presents a unique challenge. The [(4-phenyl-1H-imidazol-2-yl)methyl]amine scaffold perfectly complements the FXIa binding pocket. The phenyl ring is driven by the hydrophobic effect into the S1' pocket, where it engages in π−π stacking with residues like Tyr143 and His40[4]. Simultaneously, the aminomethyl group extends into the S1 pocket, forming a critical ionic salt bridge with Asp189[4]. This dual-anchor mechanism is responsible for the exceptional Ki​ of 0.3 nM, outperforming simpler imidazole derivatives that cannot span both pockets simultaneously.

BindingMechanism cluster_0 [(4-phenyl-1H-imidazol-2-yl)methyl]amine cluster_1 Factor XIa Active Site N1 Phenyl Ring T1 S1' Hydrophobic Pocket (Tyr143 / His40) N1->T1 Hydrophobic / Pi-Pi Stacking N2 Imidazole Core T2 Catalytic Triad / Backbone N2->T2 Hydrogen Bonding N3 Aminomethyl Group T3 S1 Pocket / Asp189 N3->T3 Salt Bridge / Ionic

Fig 1. Mechanistic binding logic of the[(4-phenyl-1H-imidazol-2-yl)methyl]amine scaffold in FXIa.

SSTR3 Agonism: For GPCRs like SSTR3, the scaffold acts as a rigid, non-peptidic mimetic. The basic methanamine mimics the critical lysine/arginine residues found in endogenous somatostatin peptides, while the phenylimidazole core provides the necessary lipophilic bulk to stabilize the receptor's active conformation, achieving an EC50​ of 5.2 nM[3].

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride against other derivatives (e.g., 4-phenylimidazole), we utilize a self-validating Fluorogenic Enzyme Inhibition Assay .

Note on Salt Selection: We explicitly utilize the dihydrochloride salt rather than the free base. The causality here is strictly physicochemical: the dihydrochloride salt ensures rapid, complete dissolution in aqueous buffers and guarantees a predictable protonation state of the primary amine at physiological pH (7.4), which is mandatory for forming the Asp189 salt bridge.

Step-by-Step Methodology: Factor XIa Inhibition Assay
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 145 mM NaCl, 5 mM KCl, and 0.1% PEG 8000 (pH 7.4).

    • Causality: PEG 8000 is critical; it prevents the non-specific adsorption of highly hydrophobic phenylimidazole derivatives to the polystyrene microplate walls, preventing artificially inflated IC50​ values.

  • Compound Preparation: Dissolve the dihydrochloride salt in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions.

    • Causality: Final assay DMSO concentration must be kept strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add human Factor XIa (final concentration 0.1 nM) to the compound plates. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is non-negotiable. It allows reversible competitive inhibitors to reach thermodynamic binding equilibrium before they are forced to compete with the substrate.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (Z-Gly-Pro-Arg-AMC) at a concentration exactly equal to its Km​ .

    • Causality: Setting [S]=Km​ simplifies downstream kinetics. It allows the direct use of the Cheng-Prusoff equation ( Ki​=IC50​/2 ) while balancing assay sensitivity with a robust signal velocity.

  • Kinetic Measurement & Self-Validation: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 30 minutes.

    • Validation Check: Calculate the Z'-factor using a known positive control (e.g., BMS-262084) and a DMSO vehicle control. A Z'-factor >0.5 validates the assay's dynamic range, proving the system is functioning correctly before any test data is accepted.

AssayWorkflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Enzyme Pre-incubation (FXIa, 15 min) Step1->Step2 Step3 3. Substrate Addition (Fluorogenic) Step2->Step3 Step4 4. Kinetic Readout (Ex/Em) Step3->Step4 Step5 5. Ki / IC50 Calculation Step4->Step5

Fig 2. Self-validating in vitro biochemical workflow for evaluating competitive enzyme inhibition.

Conclusion

When designing therapeutics targeting deep, hydrophobic pockets that require adjacent ionic anchoring (such as FXIa or SSTR3), simple imidazoles are insufficient. The [(4-phenyl-1H-imidazol-2-yl)methyl]amine scaffold provides a structurally pre-organized solution. By utilizing its dihydrochloride salt in experimental workflows, researchers can ensure optimal solubility and protonation, yielding highly reproducible, sub-nanomolar binding data that outpaces traditional alternatives.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Factor XI Inhibition fulfilling the optimal expectations for ideal anticoagulation Source: Aalborg Universitets forskningsportal URL
  • Discovery of substituted (4-phenyl-1H-imidazol-2-yl)
  • (S)-1-(4-Phenyl-1H-imidazol-2-yl)

Sources

Comparative

Comparative Analysis of[(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride and Standard IDO1 Inhibitors

Executive Summary & Immunometabolic Context Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan to L-kynurenine[1]. In the tumor microe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immunometabolic Context

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan to L-kynurenine[1]. In the tumor microenvironment, IDO1 overexpression depletes local tryptophan and accumulates kynurenine, which binds to the Aryl Hydrocarbon Receptor (AhR) to induce regulatory T cells (Tregs) and trigger effector T-cell anergy[2]. Consequently, IDO1 has emerged as a premier target in immuno-oncology.

This guide provides a rigorous comparative analysis of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride —an advanced derivative of the foundational 4-phenylimidazole (4-PI) scaffold—against two clinical-standard IDO1 inhibitors: Epacadostat (INCB024360) and 1-Methyl-D-Tryptophan (1-MT / Indoximod) . By evaluating their structural biology, binding kinetics, and functional efficacy, this guide equips drug development professionals with the mechanistic insights required for next-generation immunotherapeutic design.

Mechanistic Rationale & Structural Biology

The efficacy of an IDO1 inhibitor is fundamentally dictated by its interaction with the enzyme's active site, specifically its ability to coordinate the catalytic heme iron and occupy adjacent hydrophobic pockets[3].

  • [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride (4-PI Derivative): The parent compound, 4-phenylimidazole (4-PI), is a noncompetitive inhibitor that directly coordinates the ferric (Fe3+) heme iron via the distal basic nitrogen of its imidazole ring[4]. However, unmodified 4-PI is a relatively weak inhibitor (IC50 ~48 µM)[4]. The addition of the methylamine group at the 2-position of the imidazole ring in[(4-phenyl-1H-imidazol-2-yl)methyl]amine is a rational structural enhancement. This modification exploits the active site entrance, allowing the amine to form critical hydrogen bonds with the heme 7-propionic acid and interact favorably with residues Cys129 and Ser167[5][6]. This structural complementation increases potency by over 10-fold compared to the parent scaffold[5].

  • Epacadostat (INCB024360): Epacadostat is a highly potent, competitive inhibitor that falls outside traditional "drug-like" space due to its unique hydroxyamidine, furazan, and sulfamide moieties[7]. The hydroxyamidine group acts as the primary pharmacophore, directly coordinating the heme iron, while the halogenated aromatic ring deeply penetrates the hydrophobic pocket (Pocket A)[7]. This dual-action binding results in exceptional potency and high selectivity for IDO1 over IDO2 and TDO[8].

  • 1-Methyl-D-Tryptophan (1-MT / Indoximod): Unlike 4-PI derivatives and Epacadostat, 1-MT is a weak competitive inhibitor that acts as a tryptophan mimetic[9]. It does not strongly coordinate the heme iron but instead competes for the substrate-binding site. Notably, clinical and in vitro data reveal a paradoxical effect: 1-MT can upregulate IDO1 mRNA and protein expression in human cancer cells via p38 MAPK and JNK signaling pathways, which complicates its therapeutic profile[10].

Comparative Quantitative Data

The following table synthesizes the physicochemical and kinetic profiles of the three inhibitor classes.

Parameter[(4-phenyl-1H-imidazol-2-yl)methyl]amineEpacadostat (INCB024360)1-Methyl-D-Tryptophan (1-MT)
Primary Mechanism Heme coordination & Cys129/Ser167 interactionHeme coordination via hydroxyamidineTrp mimetic / Competitive substrate
Binding Mode Noncompetitive / UncompetitiveCompetitive (Heme-binding)Competitive (Non-heme binding)
Enzymatic IC50 ~0.1 - 3.0 µM (Optimized 4-PI class)10 - 70 nM7 - 34 µM
Selectivity Moderate (IDO1 > TDO)Extremely High (IDO1 specific)Low (Affects mTOR/Trp pathways)
Target State Ferric (Fe3+) preferenceFerrous (Fe2+) and Ferric (Fe3+)Ferrous (Fe2+)
Clinical Status Preclinical / Tool CompoundPhase III (e.g., ECHO-301)Phase II/III

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the assay's mechanical success independent of the test compound's performance.

Protocol 1: IDO1 Enzymatic Inhibition Assay (Kynurenine Absorbance)

Causality Focus: IDO1 requires its heme iron to be in the ferrous (Fe2+) state for catalytic turnover. Because the enzyme naturally oxidizes to the inactive ferric (Fe3+) state in ambient oxygen, the buffer must contain a continuous reduction system.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Rationale: Ascorbic acid and methylene blue maintain the heme iron in the active Fe2+ state, while catalase neutralizes reactive oxygen species that could degrade the enzyme.

  • Compound Plating: Serially dilute [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, Epacadostat (Positive Control), and 1-MT in DMSO. Transfer 1 µL to a 96-well plate.

  • Enzyme Addition: Add 50 µL of recombinant human IDO1 (final concentration 50 nM) to the wells.

    • Self-Validation Control 1 (Background): Include wells with buffer only (no enzyme) to ensure the test compounds do not auto-absorb at the detection wavelength.

  • Reaction Initiation: Add 50 µL of L-Tryptophan (final concentration 100 µM) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination & Derivatization: Stop the reaction by adding 20 µL of 30% trichloroacetic acid (TCA). Incubate at 65°C for 15 minutes to convert the intermediate N-formylkynurenine to L-kynurenine.

  • Detection: Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

    • Self-Validation Control 2 (Assay Window): The Epacadostat positive control must show >95% inhibition, proving the enzyme was active and inhibitable.

Protocol 2: Microscale Thermophoresis (MST) for Kd Determination

Causality Focus: MST measures the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in hydration shell, charge, or size upon ligand binding[4].

  • Protein Labeling: Label recombinant IDO1 with a RED-NHS fluorophore (targets primary amines). Buffer exchange into 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20 to prevent non-specific aggregation.

  • Titration: Prepare a 16-step serial dilution of[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride (from 1 mM down to 30 nM). Mix 1:1 with 50 nM labeled IDO1.

  • Capillary Loading & Pre-Scan: Load samples into standard Monolith NT.115 capillaries.

    • Self-Validation Control 1 (Capillary Scan): Perform a fluorescence pre-scan. If fluorescence varies by >10% across capillaries, the compound is causing protein aggregation or sticking to the glass, invalidating the thermophoresis data.

  • Thermophoresis: Apply 20% LED power and 40% MST power. Record the change in normalized fluorescence (ΔFnorm).

    • Self-Validation Control 2 (Specificity): Run a parallel assay using heat-denatured IDO1. A lack of binding signal confirms that the compound interacts specifically with the folded active site, not the linear peptide sequence.

Visualizations

Diagram 1: IDO1 Immunometabolic Pathway & Inhibition Logic

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme-dependent) Trp->IDO1 Depleted by Kyn L-Kynurenine (Metabolite) IDO1->Kyn Catalyzes Inhibitor 4-PI Derivative (Inhibitor) Inhibitor->IDO1 Blocks (Heme Coordination) Immune Immune Activation & Tumor Clearance Inhibitor->Immune Rescues T-cell Function AhR AhR Receptor Activation Kyn->AhR Binds & Activates Treg Treg Induction & T-cell Anergy AhR->Treg Promotes Immunosuppression

Caption: The IDO1 kynurenine pathway driving immunosuppression, and the restorative intervention of 4-PI derived inhibitors.

Diagram 2: Self-Validating Experimental Workflow

Workflow Prep Recombinant IDO1 Purification & QC MST MST Binding Assay (Kd Determination) Prep->MST Structural Validation Enzyme Enzymatic Assay (Kynurenine Absorbance) Prep->Enzyme Functional Validation Data IC50 & SAR Calculation MST->Data Cell Cell-Based Assay (T-cell Proliferation) Enzyme->Cell Hit Progression Cell->Data

Caption: Orthogonal workflow combining biophysical (MST) and biochemical assays to validate IDO1 inhibitors.

References

  • Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Taylor & Francis. URL:[Link]

  • Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. URL:[Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. URL:[Link]

  • The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. URL:[Link]

  • Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research. URL:[Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. URL:[Link]

Sources

Validation

Validating the Efficacy of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride: A Comparative Guide Using CRISPR-Cas9 Knockout to Interrogate Target Engagement

In the landscape of modern drug discovery, the validation of a compound's mechanism of action is a critical step that bridges preclinical research and clinical success. This guide provides an in-depth, technical comparis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the validation of a compound's mechanism of action is a critical step that bridges preclinical research and clinical success. This guide provides an in-depth, technical comparison of methodologies for validating the efficacy of a novel therapeutic candidate, [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, with a primary focus on the robust and precise approach of CRISPR-Cas9 gene editing. For the purpose of this illustrative guide, we will hypothesize that our compound of interest putatively targets Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, based on the common activity of imidazole-based compounds as kinase inhibitors.[1]

This guide is intended for researchers, scientists, and drug development professionals. We will dissect the experimental logic, provide detailed protocols, and present data in a clear, comparative format to empower you in your own target validation workflows.

The Imperative of Target Validation in Drug Discovery

The journey of a drug from a laboratory bench to a patient's bedside is fraught with challenges, with a significant rate of failure attributed to a lack of efficacy or unforeseen off-target effects. Rigorous target validation at the early stages is paramount to de-risk a drug development program.[2][3] Traditional methods, while foundational, often come with limitations. The advent of CRISPR-Cas9 has revolutionized our ability to precisely interrogate the genetic basis of a compound's activity, offering a higher degree of confidence in the target-drug relationship.[][5][6][7]

Unveiling the On-Target Efficacy: CRISPR-Cas9 Knockout as the Gold Standard

To ascertain that the cytotoxic or cytostatic effects of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride are indeed mediated through the inhibition of CDK2, a CRISPR-Cas9 knockout strategy provides an elegant and definitive approach. The core principle is straightforward: if the compound's efficacy is contingent on the presence of CDK2, then cells lacking a functional CDK2 gene should exhibit resistance to the compound.

The Experimental Logic: A Self-Validating System

Our experimental design is built on a foundation of logical causality. By comparing the response of wild-type cells to cells with a CRISPR-induced knockout of the CDK2 gene, we can directly attribute the compound's activity to its interaction with the CDK2 protein.

cluster_wildtype Wild-Type Cells cluster_knockout CRISPR Knockout Cells wt_cell Wild-Type Cells (Expressing CDK2) effect_wt Cell Cycle Arrest/Apoptosis wt_cell->effect_wt On-Target Effect compound_wt [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride compound_wt->wt_cell Treatment ko_cell CDK2 Knockout Cells (No Functional CDK2) no_effect_ko Resistance to Compound ko_cell->no_effect_ko Loss of Target compound_ko [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride compound_ko->ko_cell Treatment

Figure 1: Logical workflow illustrating the principle of using CRISPR knockout for target validation.

A Comparative Analysis of Target Validation Methodologies

While CRISPR-Cas9 is a powerful tool, it is essential to understand its advantages and disadvantages in the context of other available techniques.

Methodology Principle Advantages Disadvantages
CRISPR-Cas9 Knockout Permanent gene disruption leading to a loss of protein function.[8]- Complete and permanent loss of target- High specificity- Can create stable knockout cell lines for consistent assays- Potential for off-target effects (can be mitigated with careful gRNA design)- Time-consuming to generate stable cell lines
RNA interference (RNAi) Transient knockdown of mRNA, leading to reduced protein expression.- Relatively quick and easy to implement- Suitable for high-throughput screening- Incomplete knockdown can lead to ambiguous results- Off-target effects are common- Transient effect, requiring repeated transfections
Small Molecule Inhibitors (with known target) Use of a well-characterized inhibitor to mimic the effect of the test compound.- Can provide rapid pharmacological validation- Assumes the reference inhibitor is perfectly specific- May have different off-target profiles than the test compound
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.- Direct evidence of target engagement- Can be performed in a high-throughput format- Does not provide information on the functional consequence of binding- Not all proteins are amenable to this assay

Experimental Protocol: A Step-by-Step Guide to CRISPR-Mediated Target Validation

This protocol outlines the key steps for validating the efficacy of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride against its putative target, CDK2, using a CRISPR-Cas9 knockout approach.

Part 1: Generation of a Stable CDK2 Knockout Cell Line
  • Cell Line Selection: Choose a human cell line that is sensitive to CDK2 inhibition and suitable for CRISPR-Cas9 editing (e.g., HCT116, U2OS).

  • gRNA Design and Synthesis:

    • Design at least two independent gRNAs targeting early exons of the CDK2 gene to maximize the probability of generating a frameshift mutation. Use a reputable online design tool (e.g., CHOPCHOP).

    • Synthesize or purchase high-quality, chemically modified gRNAs.

  • Cas9 and gRNA Delivery:

    • Deliver Cas9 nuclease and the designed gRNAs into the chosen cell line. Ribonucleoprotein (RNP) delivery is recommended for its high efficiency and reduced off-target effects.

  • Single-Cell Cloning and Expansion:

    • Isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single-cell clones into individual populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Perform Sanger sequencing of the target locus to confirm the presence of insertions or deletions (indels).

    • Western Blot: Confirm the complete absence of the CDK2 protein in the knockout clones.

    • Control: Use a non-targeting gRNA as a negative control to ensure that the observed phenotype is not due to the CRISPR machinery itself.

cluster_workflow CRISPR Knockout Workflow start Start: Wild-Type Cells gRNA_design gRNA Design & Synthesis start->gRNA_design transfection RNP Transfection (Cas9 + gRNA) gRNA_design->transfection cloning Single-Cell Cloning transfection->cloning expansion Clonal Expansion cloning->expansion validation Knockout Validation (Sequencing & Western Blot) expansion->validation end End: Validated CDK2 KO Cell Line validation->end

Sources

Comparative

A Guide to the Use of [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride as a Positive Control in Histamine H3 Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and other common positive controls for use in histami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride and other common positive controls for use in histamine H3 receptor (H3R) binding assays. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Critical Role of Positive Controls in Receptor Binding Assays

In drug discovery and pharmacological research, receptor binding assays are fundamental for characterizing the interaction of ligands with their targets. A positive control is an essential component of these assays, serving as a benchmark for a known and reproducible biological response. The inclusion of a positive control validates the assay's integrity, ensuring that the reagents, experimental conditions, and detection systems are all functioning correctly. For G-protein coupled receptors (GPCRs) like the histamine H3 receptor, a positive control is typically a well-characterized agonist or antagonist with known affinity and efficacy.

The Histamine H3 Receptor: A Key Neuromodulatory Target

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin in the central nervous system.[1][2][3] This modulation of various neurotransmitter systems makes the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders, including sleep disorders, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][4]

The H3 receptor is coupled to the Gαi/o subunit of G-proteins.[1] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of N-type voltage-gated calcium channels.[1] This cascade of events ultimately results in the inhibition of neurotransmitter release.

H3R Agonist H3R Agonist H3 Receptor H3 Receptor H3R Agonist->H3 Receptor Binds to Gαi/o Gαi/o H3 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neurotransmitter Release Neurotransmitter Release cAMP->Neurotransmitter Release Inhibits

Caption: Signaling pathway of the Histamine H3 Receptor upon agonist binding.

Introducing [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride: A Putative H3R Agonist

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a compound with structural similarities to histamine and other known H3R ligands. The core imidazole ring is a key feature for interaction with histamine receptors. The phenyl substitution suggests a potential for increased affinity and selectivity compared to the endogenous ligand, histamine. While not as extensively characterized in the public domain as other H3R agonists, its structure makes it a viable candidate for use as a positive control in H3R binding assays.

Performance Comparison with Alternative Positive Controls

The selection of a positive control should be based on its binding characteristics, selectivity, and the specific goals of the assay. Here, we compare the expected performance of [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride with two well-established H3R agonists: histamine and (R)-α-methylhistamine.

Compound Structure Expected Affinity (Ki) Selectivity Key Advantages Considerations
[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride Imidazole ring with a phenylmethylamine substituentModerate to HighPotentially higher for H3R over other histamine receptors due to the phenyl groupMay offer a distinct binding profile for structure-activity relationship (SAR) studies.Less established in the literature, requiring more thorough in-house validation.
Histamine Endogenous ligandModerateBinds to all four histamine receptor subtypes (H1, H2, H3, H4)Readily available, cost-effective, and serves as the natural benchmark.Lack of selectivity can lead to off-target effects in systems expressing multiple histamine receptor subtypes.
(R)-α-methylhistamine A selective H3R agonistHighHigh selectivity for H3RWell-characterized and widely used as a reference compound in H3R research.[4]Higher cost compared to histamine.

Experimental Protocol: Radioligand Competition Binding Assay for the Histamine H3 Receptor

This protocol describes a standard radioligand competition binding assay to determine the affinity of test compounds for the H3 receptor.

Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine, a selective H3R antagonist radioligand.

  • Positive Control: [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, histamine, or (R)-α-methylhistamine.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well Filter Plates: GF/C or similar filter plates.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the positive control and any test compounds in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the compounds in the assay buffer.

    • Dilute the cell membranes in ice-cold assay buffer to the desired concentration.

    • Dilute the [³H]-Nα-methylhistamine in assay buffer to a final concentration typically at or below its Kd value.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Serial dilutions of the test compound or positive control.

      • For total binding wells, add assay buffer instead of a competitor.

      • For non-specific binding wells, add the high concentration of the non-specific binding control.

      • [³H]-Nα-methylhistamine.

      • Cell membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis Prepare Compound Dilutions Prepare Compound Dilutions Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate Prepare Compound Dilutions->Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate Prepare Radioligand Prepare Radioligand Prepare Radioligand->Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate Prepare Cell Membranes Prepare Cell Membranes Prepare Cell Membranes->Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate Incubate at Room Temperature Incubate at Room Temperature Add Buffer, Compounds, Radioligand, and Membranes to 96-well plate->Incubate at Room Temperature Filter through Filter Plate Filter through Filter Plate Incubate at Room Temperature->Filter through Filter Plate Wash Filters Wash Filters Filter through Filter Plate->Wash Filters Add Scintillation Cocktail Add Scintillation Cocktail Wash Filters->Add Scintillation Cocktail Count Radioactivity Count Radioactivity Add Scintillation Cocktail->Count Radioactivity Calculate Specific Binding Calculate Specific Binding Count Radioactivity->Calculate Specific Binding Plot Dose-Response Curve Plot Dose-Response Curve Calculate Specific Binding->Plot Dose-Response Curve Determine IC50 and Ki Determine IC50 and Ki Plot Dose-Response Curve->Determine IC50 and Ki

Caption: Experimental workflow for a radioligand competition binding assay.

Conclusion

The use of a reliable positive control is indispensable for the validation and interpretation of receptor binding assay data. While [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is not a universally cited H3R agonist, its structural characteristics suggest its utility as a positive control, particularly in structure-activity relationship studies. For routine assay validation, well-characterized compounds like histamine or (R)-α-methylhistamine offer the advantage of a more extensive historical dataset. The choice of the most appropriate positive control will ultimately depend on the specific experimental context and research objectives.

References

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC. [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC. [Link]

  • IV (Intravenous) Therapy - Nationwide Children's Hospital. [Link]

  • Getting an IV - Together by St. Jude™. [Link]

  • Histamine H3 receptor - Wikipedia. [Link]

  • What is an IV and Why Do You Need it? - Specialty Surgical Center. [Link]

  • Intravenous (IV) | Definitive Healthcare. [Link]

  • IV Fluids (Intravenous Fluids): Types & Uses - Cleveland Clinic. [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - Frontiers. [Link]

  • What are H3 receptor agonists and how do they work? - Patsnap Synapse. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors - ACS Publications. [Link]

  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. [Link]

  • Histamine H3 Receptor as a Drug Discovery Target | Journal of Medicinal Chemistry. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review - Research Journal of Pharmacy and Technology. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. [Link]

  • (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine - PubChem. [Link]

  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- - the NIST WebBook. [Link]

  • BindingDB BDBM50130287 (4,5-Dihydro-1H-imidazol-2-yl). [Link]

  • Imidazoles | AMERICAN ELEMENTS® | Products | Applications. [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides - PMC. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES - Connect Journals. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. [Link]

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Safety & Regulatory Compliance

Safety

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that managing complex heterocyclic salts like [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride requires more than just pouring waste into a generic carboy. Proper c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex heterocyclic salts like [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride requires more than just pouring waste into a generic carboy. Proper chemical hygiene and disposal are critical extensions of your experimental workflow. Mishandling this compound not only risks regulatory fines but can also compromise laboratory safety through incompatible chemical reactions or the generation of toxic incineration byproducts.

This guide provides a comprehensive, self-validating operational plan for the safe handling, neutralization, and disposal of this specific compound, ensuring your laboratory remains compliant, safe, and highly efficient.

The Causality Behind the Protocol: Why Standard Disposal Fails

Many researchers mistakenly treat all organic salts as standard, non-halogenated waste. However, handling[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride requires specific interventions due to two distinct molecular features:

  • The Dihydrochloride Microenvironment (Corrosivity): The presence of two equivalents of hydrochloric acid means that upon dissolution in water, the compound generates a highly acidic microenvironment. If untreated, this can lower the pH of bulk aqueous waste containers below 2.0, triggering EPA "Corrosivity" (D002) characteristics[1]. This necessitates mandatory pH monitoring and neutralization prior to bulking[2].

  • Halogenated Segregation (Dioxin Prevention): The chloride ions (Cl⁻) embedded in the salt matrix dictate its incineration pathway. If dissolved in organic solvents (like DMSO or methanol) and mistakenly routed to a non-halogenated waste stream, the chlorides can catalyze the formation of highly toxic dioxins and furans during low-temperature incineration[3]. It must be strictly segregated into halogenated waste streams [4], which are processed in specialized high-temperature rotary kilns. Furthermore, halogenated wastes will aggressively corrode galvanized steel; thus, only High-Density Polyethylene (HDPE) or glass containers may be used[5].

Quantitative Data & Compatibility Matrix

Before initiating disposal, review the compound's physical and regulatory parameters to ensure container compatibility and correct waste stream routing.

ParameterOperational ValueDisposal Causality & Action
Chemical Classification Amine dihydrochloride saltContains reactive nitrogen centers; keep isolated from strong oxidizers.
Halogen Content 2 equivalents of Chloride (Cl⁻)Mandates disposal in Halogenated organic waste streams[4].
Aqueous pH Profile Acidic (Typically pH < 4)Requires neutralization (pH 5.5–10.5) before aqueous bulking[2].
Primary Hazards Acute Toxicity, Skin/Eye IrritantMandates full PPE (nitrile gloves, goggles) and prevents regular trash disposal.
Container Compatibility Glass, HDPE, PTFEProhibits the use of metal safety cans due to chloride-induced corrosion[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: you will act, verify the state of the waste, and then route it to the appropriate stream.

Protocol A: Solid Waste Management (Unused or Spilled Compound)

Objective: Safely contain and label unreacted solid material without generating airborne particulates.

  • Containment: Don standard PPE (nitrile gloves, lab coat, safety goggles). For intact, expired stock, leave the compound in its original primary container.

  • Spill Recovery: If the powder is spilled, do not use combustible materials (e.g., paper towels) to sweep large quantities. Use a non-sparking scoop to collect the powder and transfer it to a wide-mouth HDPE container[6].

  • Labeling: Affix a hazardous waste tag immediately. Write the full chemical name—abbreviations or chemical formulas are strictly prohibited by EPA guidelines[7]. Label the primary hazard as "Toxic Solid Waste."

Protocol B: Processing Aqueous Reaction Mixtures

Objective: Neutralize acidic aqueous waste to prevent D002 corrosivity violations.

  • Initial Assessment: Measure the pH of the aqueous waste using pH indicator strips or a calibrated meter. Expect an acidic reading due to the dissociation of the dihydrochloride salt[1].

  • Neutralization Workflow: Slowly titrate the solution using a dilute base (e.g., 1M NaOH or saturated NaHCO₃) under continuous stirring. Causality note: The imidazole ring acts as a weak buffer, meaning the pH may resist change initially before spiking. Add the base incrementally.

  • Verification: Confirm the final pH is stable between 5.5 and 10.5[2].

  • Segregation: Transfer the neutralized solution to a dedicated "Toxic Aqueous Waste" carboy. Never mix this with organic solvent waste, as it dramatically increases disposal costs and chemical incompatibility risks[8].

Protocol C: Managing Organic Solvent Waste

Objective: Segregate chloride-containing organic solutions for high-temperature incineration.

  • Classification: Any organic solvent (e.g., Methanol, Acetonitrile, DMSO) containing this dissolved compound must be classified as Halogenated Organic Waste due to the chloride ions[4].

  • Collection: Transfer the solution into a designated halogenated waste carboy (Glass or HDPE). Ensure a safety funnel is used, and cap the container immediately after use to prevent VOC emissions[7].

  • Documentation: List both the solvent and "[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride" on the waste log, noting the approximate concentration.

Mandatory Visualization: Disposal Decision Workflow

DisposalWorkflow Start Waste Containing [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride State Determine Physical State Start->State Solid Solid Waste (Unused/Powder) State->Solid Liquid Liquid Waste (Solutions/Reactions) State->Liquid Consumable Contaminated Consumables (PPE/Tips) State->Consumable SolidDisp Collect in sealed, compatible HDPE container. Label: Toxic Solid Waste Solid->SolidDisp SolventCheck Determine Solvent Type Liquid->SolventCheck ConsumableDisp Double-bag in designated hazardous waste bins Consumable->ConsumableDisp EHSPickup Transfer to Satellite Accumulation Area (SAA) Request EHS Pickup within 90 days SolidDisp->EHSPickup Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Check pH (Acidic due to HCl). Neutralize to pH 5.5-10.5 if required prior to collection. Aqueous->Neutralize Halogenated Dispose as Halogenated Organic Waste (Due to Cl- content) Organic->Halogenated AqueousDisp Dispose as Toxic Aqueous Waste Neutralize->AqueousDisp Halogenated->EHSPickup AqueousDisp->EHSPickup ConsumableDisp->EHSPickup

Workflow for the classification and disposal of[(4-phenyl-1H-imidazol-2-yl)methyl]amine waste.

Regulatory Logistics: Satellite Accumulation Area (SAA) Compliance

To maintain compliance with the Resource Conservation and Recovery Act (RCRA), your laboratory must adhere to strict SAA protocols when storing this waste prior to Environmental Health and Safety (EHS) pickup:

  • Location Integrity: Waste must be stored at or near the point of generation and under the direct control of the operator[7]. Do not transport unsealed waste across hallways to other labs.

  • Volume Limits: An SAA may accumulate up to 55 gallons of standard hazardous waste. Once this limit is reached, EHS must remove the container from your laboratory within 3 calendar days[1].

  • Container Closure Rules: Containers must remain securely closed at all times except when actively adding or removing waste. Leaving a funnel resting in a waste container is a direct regulatory violation and a common source of EPA citations[7].

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS. Available at: [Link]

  • Hazardous Waste and Disposal Guidelines - American Chemical Society (ACS). Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia University Research. Available at:[Link]

  • Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal - Environmental Protection Agency (EPA). Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory - National Institutes of Health (NIH) / NCBI. Available at:[Link]

  • Hazardous Waste Disposal Guide - Northwestern University Research Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

An In-Depth Guide to Personal Protective Equipment for Handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride Foreword: A Proactive Stance on Laboratory Safety As laboratory professionals, our primary responsi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride

Foreword: A Proactive Stance on Laboratory Safety

As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the well-being of ourselves and our colleagues. The safe handling of chemical reagents is the bedrock of a secure and productive research environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated safety protocols for managing [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride. While this document is thorough, it is crucial to consult your institution's specific safety data sheets (SDS) and standard operating procedures (SOPs) before commencing any work.

Hazard Identification and Risk Assessment

[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride, as an amine hydrochloride, belongs to a class of compounds that should be handled with care. Based on analogous chemical structures, the primary hazards include:

  • Skin and Eye Irritation: Amine hydrochlorides and imidazole derivatives can cause significant irritation and, in some cases, burns upon contact with skin and eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form of this compound may lead to irritation of the mucous membranes and upper respiratory tract.[1][4][5][6]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled, potentially leading to systemic effects.[4][5][6]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantity being used, the physical form (solid or solution), and the nature of the experimental setup.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure.[7][8][9] Below is a detailed breakdown of the recommended PPE for handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are mandatory to protect the eyes from dust particles and splashes of solutions containing the compound.[2][8][10]

  • Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face.[8][10][11]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended for handling amine hydrochlorides.[10] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used if the compound is in solution. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[6]

Body Protection
  • Laboratory Coat: A standard lab coat is essential to protect against minor spills and contamination of personal clothing.[2][11]

  • Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a full-body suit (e.g., Tychem®) should be worn over the lab coat.[8][9][10]

Respiratory Protection
  • Work in a Ventilated Area: All handling of this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][3][6]

  • Respirator: If a fume hood is not available or if there is a risk of generating aerosols, a respirator may be necessary. The choice of respirator should be based on a formal risk assessment and may include a half-face or full-face respirator with appropriate cartridges for organic vapors and particulates.[4][10][12]

The following table summarizes the recommended PPE for different operational scenarios:

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and handling small quantities of solid Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Lab coatWork in a chemical fume hood
Preparing solutions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Lab coat and chemical-resistant apronWork in a chemical fume hood
Large-scale operations or potential for significant exposure Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant suitRespirator (as determined by risk assessment)

Operational and Disposal Plans

A comprehensive safety plan includes not only the use of PPE but also clear procedures for handling, emergencies, and disposal.

Safe Handling Protocol
  • Preparation: Before starting, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Compound:

    • When handling the solid, use a spatula or other appropriate tools to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling the compound, wash your hands thoroughly with soap and water, even after removing your gloves.[4][5][6] Clean all equipment and the work area.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[13][14][15][16][17] Seek immediate medical attention from an ophthalmologist.[13][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][5][6][14] Seek medical attention if irritation persists.[4][14]

  • Inhalation: Move the affected person to fresh air.[4][5][6][14] If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting.[18] Rinse the mouth with water and seek immediate medical attention.[5][6][19]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Collection:

    • Solid Waste: Place solid waste containing [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride into a designated, clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous waste container.[2]

  • Waste Segregation: Do not mix amine hydrochloride waste with incompatible materials such as strong oxidizing agents.[2][11]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2] After decontamination, the original label must be defaced before the container can be disposed of in regular trash or recycled according to institutional policies.[2]

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed waste disposal company.[11]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling [(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride task What is the scale of the operation? start->task small_scale Small Scale (e.g., weighing, preparing small volume solutions) task->small_scale Small large_scale Large Scale or High Splash/Aerosol Potential task->large_scale Large ppe_small Required PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Work in Fume Hood small_scale->ppe_small ppe_large Required PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Suit/Apron - Respirator (as needed) large_scale->ppe_large end_point Proceed with experiment ppe_small->end_point ppe_large->end_point

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
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